Product packaging for N-cyclohexylthiolan-3-amine(Cat. No.:)

N-cyclohexylthiolan-3-amine

Cat. No.: B15271167
M. Wt: 185.33 g/mol
InChI Key: ZSRXILPMVMHAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-cyclohexylthiolan-3-amine is a chemical compound of interest in organic and medicinal chemistry research, with the molecular formula C11H21NS . Its structure incorporates a cyclohexyl group linked to a thiolan-3-amine moiety. The cyclohexylamine component is a well-known intermediate in the synthesis of various pharmaceuticals and organic compounds . The integration of the sulfur-containing thiolane ring is a key structural feature, as such heterocycles are often explored for their potential in drug discovery and materials science. While specific biological data for this compound is not widely published, its molecular framework suggests potential as a versatile building block. Researchers may investigate its application in the synthesis of more complex molecules, particularly in the development of peptidomimetics. Macrocyclization strategies, which are crucial for enhancing the stability and bioactivity of peptide-based therapeutics, often rely on novel amines and sulfur-containing functionalities to create stable structural motifs . This compound is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment and adhere to all safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NS B15271167 N-cyclohexylthiolan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

N-cyclohexylthiolan-3-amine

InChI

InChI=1S/C10H19NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h9-11H,1-8H2

InChI Key

ZSRXILPMVMHAHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCSC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-cyclohexylthiolan-3-amine is a novel compound with limited publicly available data. The information presented in this guide is a combination of data extrapolated from structurally similar compounds and established principles of organic chemistry. The experimental protocols described are general methodologies for the characterization of a novel secondary amine of this class.

Introduction

This compound is a secondary amine featuring a cyclohexyl group and a thiolane ring. Its structure suggests potential applications in medicinal chemistry and materials science, leveraging the lipophilic nature of the cyclohexyl moiety and the chemical properties of the thiolane and amine functionalities. This document provides a predictive overview of its core physical and chemical properties, alongside standardized protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on the known properties of cyclohexylamine and 3-aminothiolane. These values should be confirmed by experimental data.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₉NS---
Molecular Weight 185.33 g/mol ---
Appearance Colorless to pale yellow liquidBased on cyclohexylamine's appearance.[1]
Odor Fishy, amine-likeCharacteristic odor of many amines.[1]
Boiling Point > 200 °CExpected to be higher than cyclohexylamine (134.5 °C) due to increased molecular weight.[1]
Melting Point < -20 °CExpected to be a liquid at room temperature, similar to cyclohexylamine (-17.7 °C).[1]
Density ~0.9 g/cm³Similar to cyclohexylamine (0.8647 g/cm³).[2]
Solubility Miscible with common organic solvents (ethanol, ether, acetone). Slightly soluble in water.Cyclohexylamine is miscible with water and organic solvents.[1][2] The larger carbon framework of the target molecule may reduce water solubility.
pKa ~10.5Similar to the pKa of cyclohexylamine (10.64), as the electronic environment of the nitrogen is comparable.[2]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[3][4]

Reaction Scheme:

Thiolan-3-one + Cyclohexylamine → N-cyclohexylthiolan-3-imine

N-cyclohexylthiolan-3-imine + Reducing Agent → this compound

Materials:

  • Thiolan-3-one

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of thiolane-3-one (1.0 eq) in DCM, add cyclohexylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Structural Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

  • ¹H NMR: The spectrum is expected to show broad signals for the N-H proton.[5] The hydrogens on the carbon adjacent to the nitrogen will be deshielded and appear downfield.[5] The cyclohexyl and thiolane protons will exhibit complex multiplets.

  • ¹³C NMR: The carbons adjacent to the nitrogen atom will be deshielded.[6]

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • To confirm the N-H signal, a D₂O exchange experiment can be performed, where the N-H peak disappears from the ¹H NMR spectrum.[5]

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

  • Expected Absorptions: A secondary amine will show a single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[7] C-N stretching will be observed between 1250-1020 cm⁻¹.[7]

Protocol:

  • Acquire the IR spectrum of a thin film of the liquid sample on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8][9]

  • Fragmentation: The dominant fragmentation pathway for amines is α-cleavage, resulting in a resonance-stabilized iminium cation.[8][9]

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Physicochemical Property Determination

3.3.1 pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the amine.

Protocol (Potentiometric Titration): [10][11]

  • Dissolve a precisely weighed amount of the amine in a known volume of a suitable solvent mixture (e.g., methanol/water).[10]

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

3.3.2 Solubility Testing

Protocol: [12]

  • To a series of vials, add a small, measured amount of this compound.

  • Add a measured volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene) to each vial.

  • Agitate the vials and observe for dissolution.

  • Solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantified by determining the concentration of a saturated solution.

Signaling Pathways and Biological Activity

There is no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research, including in vitro and in vivo studies, would be required to elucidate any potential pharmacological effects.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization start Thiolan-3-one + Cyclohexylamine reaction Reductive Amination (e.g., NaBH(OAc)₃) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir pka pKa Determination purification->pka solubility Solubility Testing purification->solubility end_node Characterized This compound nmr->end_node Structure Confirmed ms->end_node Structure Confirmed ir->end_node Structure Confirmed pka->end_node Properties Measured solubility->end_node Properties Measured

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and recommended experimental procedures for the novel compound this compound. The provided protocols for synthesis and characterization are robust and widely applicable in the field of organic chemistry. Experimental validation of the predicted properties is crucial for the future development and application of this molecule.

References

N-cyclohexylthiolan-3-amine CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on N-cyclohexylthiolan-3-amine reveals a significant lack of publicly available scientific data. Despite its unique Chemical Abstracts Service (CAS) number, 1019620-25-7, comprehensive information regarding its nomenclature, experimental protocols, and biological activity is not present in the current scientific literature. This document serves to outline the available identifying information and highlight the areas where data is absent.

Nomenclature and Chemical Identification

The compound is commonly referred to as this compound. While this name is used by chemical suppliers, a definitive IUPAC (International Union of Pure and Applied Chemistry) nomenclature has not been formally established in authoritative public databases. Its molecular formula is C₁₀H₁₉NS, and it has a molecular weight of 185.33 g/mol .

Table 1: Compound Identification

Identifier Value
Common Name This compound
CAS Number 1019620-25-7
Molecular Formula C₁₀H₁₉NS

| Molecular Weight | 185.33 g/mol |

Physicochemical Properties

There is no experimentally determined quantitative data available in the public domain for the physicochemical properties of this compound. Properties such as melting point, boiling point, density, and solubility have not been reported in scientific literature or publicly accessible databases.

Table 2: Physicochemical Data

Property Value
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available

| Density | Data Not Available |

Experimental Protocols

A thorough search of scientific and patent literature did not yield any specific experimental protocols for the synthesis of this compound. While general synthetic routes for analogous compounds may exist, a validated and published methodology for this particular molecule is not available.

For illustrative purposes, a hypothetical workflow for a potential synthetic route is presented below.

G cluster_0 Hypothetical Synthesis Workflow Starting Materials Thiolan-3-one & Cyclohexylamine Reaction Reductive Amination Starting Materials->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A potential, unverified synthesis pathway for this compound.

Biological Activity and Signaling Pathways

There is no published research on the biological activity of this compound. Consequently, there are no known signaling pathways associated with this compound. The lack of research in this area means its potential as a pharmacological agent or its role in any biological process is currently unknown.

The following diagram illustrates a generic signaling pathway, as no specific information is available for the target compound.

G cluster_1 Generic Signaling Pathway Example Ligand This compound (Hypothetical) Receptor Cell Surface Receptor Ligand->Receptor Binds SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activates CellularResponse Cellular Response SignalTransduction->CellularResponse

Caption: A hypothetical and generalized cell signaling pathway.

In-depth Technical Guide on the Potential Biological Activity of N-Cyclohexylthiolan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of N-cyclohexylthiolan-3-amine derivatives is limited in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities based on the well-documented pharmacology of structurally related motifs: cyclohexylamines and sulfur-containing heterocycles, particularly thiophene and thiazolidinone derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.

Introduction

The unique structural combination of a cyclohexylamine moiety and a thiolan ring in this compound derivatives presents an intriguing scaffold for drug design. The cyclohexylamine group is a well-known pharmacophore found in compounds targeting the central nervous system (CNS), while sulfur-containing heterocycles are prevalent in a variety of therapeutic agents, including antimicrobial and anticancer drugs. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound derivatives by examining the established activities of these constituent chemical entities.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound derivatives are hypothesized to exhibit a range of biological effects, including CNS, anticancer, and antimicrobial activities.

Central Nervous System Activity: NMDA Receptor Antagonism

Arylcyclohexylamines are a well-established class of N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This interaction is primarily responsible for their anesthetic, analgesic, and antidepressant properties. The cyclohexylamine moiety in the target derivatives suggests a potential for similar CNS activity.

Signaling Pathway of NMDA Receptor Antagonism

The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neuronal communication.[1][2] Overactivation of this receptor can lead to excitotoxicity and has been implicated in various neurological disorders. Non-competitive antagonists, such as some arylcyclohexylamines, block the ion channel of the NMDA receptor, thereby preventing excessive calcium influx and its downstream neurotoxic effects.[1]

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Activation Ca_Influx Ca_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activation Cell_Response Cellular Response (LTP, LTD, Excitotoxicity) Downstream->Cell_Response Antagonist This compound Derivative (Antagonist) Antagonist->Ca_Channel Blockade

NMDA Receptor Antagonism Pathway

Quantitative Data for Related Cyclohexylamine Derivatives

The following table summarizes the binding affinities (Ki) of known NMDA receptor antagonists containing a cyclohexyl moiety.

CompoundKi (nM)Reference
MK-8013-10[3]
Phencyclidine (PCP)50-100[3]
Ketamine500-1000[3]
Anticancer Activity

Thiophene and thiazolidinone derivatives, which share a sulfur-containing heterocyclic core with thiolan, have demonstrated promising anticancer activities.[4][5] The mechanism of action for many of these compounds involves the inhibition of key cellular processes in cancer cells, such as proliferation and survival.

Experimental Workflow for Anticancer Activity Screening

A common in vitro method to assess the anticancer potential of novel compounds is the MTT assay, which measures cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for MTT-based cell viability assay.

Quantitative Data for Related Sulfur-Containing Heterocycles

The following table presents the half-maximal inhibitory concentrations (IC50) of some thiophene and thiazolidinone derivatives against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Thiophene DerivativeVarious0.411 - 2.8[4]
Thiazolidinone DerivativeLeukemia, Melanoma, etc.Submicromolar to Micromolar[6]
Xanthone DerivativeWiDR9.23 µg/mL (37.8 µM)[7][8][9]
Antimicrobial Activity

Nitrogen and sulfur-containing heterocycles are well-represented among antimicrobial agents.[10][11][12][13][14][15][16][17][18] The thiolan ring in the target derivatives suggests potential for antibacterial and antifungal activity.

Experimental Workflow for Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency and is often determined using the broth microdilution method.

MIC_Workflow cluster_workflow Broth Microdilution Workflow for MIC Determination A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate at an appropriate temperature for 18-24h B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination.

Quantitative Data for Related Heterocyclic Compounds

The table below lists the MIC values for various nitrogen and sulfur-containing heterocyclic compounds against representative bacterial strains.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Nitrogen-containing heterocycleE. coli0.25-1 mM[10]
Trifluoromethyl-substituted benzimidazoleS. aureus2[12]
Thiophene-sulfonamide hybridC. albicans31.25[15]
Indole derivativeB. subtilis0.78[11]

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the affinity of test compounds for the NMDA receptor.

Method: Radioligand binding assay using a competitive antagonist like [3H]-MK-801.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]-MK-801) and varying concentrations of the test compound.

  • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[19]

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.[20][21][22][23][24]

Method: Colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[20][21][22][23][24]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[24]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microorganisms.[25][26][27][28][29]

Method: A serial dilution susceptibility test performed in a 96-well microtiter plate.[25][26][27]

Procedure:

  • Compound Dilution: Prepare a twofold serial dilution of the test compound in a suitable broth medium in a 96-well plate.[27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[28]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[26][27]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural components of this compound derivatives strongly suggest a rich potential for diverse biological activities. The presence of the cyclohexylamine moiety points towards possible applications in neuroscience, particularly as modulators of the NMDA receptor for the treatment of pain, depression, and other neurological disorders. Concurrently, the sulfur-containing thiolan ring is a key feature in numerous anticancer and antimicrobial agents.

This technical guide provides a foundational framework for initiating research into this promising class of compounds. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays detailed herein. Such investigations will be crucial in validating the hypothesized activities and paving the way for the development of novel therapeutic agents.

References

N-Cyclohexylthiolan-3-amine: An Examination of a Novel Compound with Undetermined Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action, biological activity, and experimental data for the compound N-cyclohexylthiolan-3-amine. Despite its constituent chemical moieties—a cyclohexyl group and a thiolane ring—being present in various biologically active molecules, this specific combination appears to be a novel chemical entity that has not been extensively studied or characterized in the public domain.

Currently, there are no peer-reviewed publications detailing the synthesis, pharmacological properties, or therapeutic potential of this compound. Chemical supplier databases list structurally related compounds, such as "N-(2-methoxycyclohexyl)thiolan-3-amine" and "N-(2-Ethylhexyl)thiolan-3-amine," suggesting that N-substituted thiolane-3-amines are accessible for synthesis.[1][2] The unsaturated analog, "N-cyclohexylthiophen-3-amine," is also noted in chemical catalogs.[3] The availability of the precursor, "thiolan-3-amine hydrochloride," as a chemical building block further supports the feasibility of synthesizing a range of N-substituted derivatives.[4]

Insights from Related Chemical Structures

While direct data on this compound is absent, an analysis of its core components can provide a speculative framework for its potential biological relevance.

The N-cyclohexyl amine functionality is a common feature in medicinal chemistry. Cyclohexylamine derivatives have been investigated for a variety of biological activities. For instance, certain derivatives have been synthesized and evaluated as μ-opioid receptor (MOR) antagonists[5], while others have shown potential for antinociceptive or plant growth-regulating effects[6]. Basic amine groups, including cycloalkyl amines, are often incorporated into drug candidates to improve pharmacokinetic properties.[7] However, they can also be associated with off-target pharmacological interactions and metabolic activation to potentially reactive intermediates, though a direct correlation to toxicity is not always observed.[7]

The thiolane (tetrahydrothiophene) ring is a sulfur-containing saturated heterocycle. While less common than other heterocyclic scaffolds in drug discovery, sulfur-containing rings can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Future Directions

Given the absence of data, any discussion on the mechanism of action of this compound would be purely conjectural. To elucidate its biological role, a systematic investigation would be required. This would involve:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by structural confirmation using techniques such as NMR and mass spectrometry.

  • In Vitro Screening: The compound would then need to be subjected to a broad panel of in vitro assays to identify any potential biological activity. This could include receptor binding assays, enzyme inhibition assays, and cell-based functional assays across various targets.

  • Mechanism of Action Studies: If a significant biological activity is identified, further studies would be necessary to determine the specific molecular target and the downstream signaling pathways involved.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, would be crucial for any further development.

Conclusion

References

Spectroscopic Characterization of N-cyclohexylthiolan-3-amine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for N-cyclohexylthiolan-3-amine is not publicly available. This guide, therefore, provides a methodological framework for the characterization of this compound, including expected spectroscopic features and standardized experimental workflows.

Introduction

This compound is a secondary amine containing a saturated five-membered heterocyclic thiolane ring and a cyclohexyl group. As a molecule with potential applications in medicinal chemistry and materials science, its unambiguous structural confirmation through spectroscopic methods is crucial. This document outlines the standard analytical procedures and expected spectral characteristics for the comprehensive characterization of this compound.

Synthesis Pathway

While a direct synthesis for this compound is not detailed in publicly accessible literature, a closely related compound, N-cyclohexyl-3-aminotetrahydrothiophene 1,1-dioxide, is described in patent US-8859551-B2. The synthesis of this compound would likely follow a similar reductive amination pathway, as illustrated in the logical workflow below.

cluster_synthesis Synthetic Workflow Thiolan-3-one Thiolan-3-one Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Thiolan-3-one->Reductive_Amination Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reductive_Amination This compound This compound Reductive_Amination->this compound

Caption: Synthetic workflow for this compound.

Proposed Spectroscopic Analysis Workflow

The structural elucidation of a novel compound such as this compound requires a multi-faceted analytical approach. The following workflow outlines the standard sequence of spectroscopic analyses.

cluster_workflow Analytical Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Elucidate Connectivity IR->NMR Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation Structure_Confirmation->Synthesis No Final_Report Final Report Structure_Confirmation->Final_Report Yes

Caption: Experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure. These are theoretical values and require experimental verification.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.5Multiplet1HCH-N (Thiolane)
~ 2.7 - 3.0Multiplet4HCH₂-S (Thiolane)
~ 2.5 - 2.8Multiplet1HCH-N (Cyclohexyl)
~ 1.5 - 2.2Multiplet3HCH₂ (Thiolane) & NH
~ 1.0 - 1.9Multiplets10HCH₂ (Cyclohexyl)
Table 2: Expected ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 60 - 65CH-N (Thiolane)
~ 55 - 60CH-N (Cyclohexyl)
~ 30 - 40CH₂-S (Thiolane)
~ 25 - 35CH₂ (Thiolane & Cyclohexyl)
~ 24 - 26CH₂ (Cyclohexyl)
Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Weak-MediumN-H Stretch
~ 2850 - 2950StrongC-H Stretch (Aliphatic)
~ 1440 - 1470MediumC-H Bend (CH₂)
~ 1100 - 1200MediumC-N Stretch
~ 600 - 700Weak-MediumC-S Stretch
Table 4: Expected Mass Spectrometry Data
Ionm/zNotes
[M+H]⁺186.13Molecular ion (positive ion mode, e.g., ESI)
[M]⁺185.12Molecular ion (e.g., EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton-decoupled mode is standard. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be conducted to establish H-H and C-H correlations, respectively, for unambiguous assignment.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid or liquid sample directly.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, the sample can be introduced directly if sufficiently volatile.

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ion source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.

    • EI: Volatilize the sample in the ion source and bombard with a 70 eV electron beam. This will generate the molecular ion [M]⁺ and characteristic fragment ions. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

N-Cyclohexylthiolan-3-amine: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the discovery, history, and specific biological activities of N-cyclohexylthiolan-3-amine. This compound, with the chemical formula C10H19NS, appears primarily in the catalogs of chemical suppliers, indicating its availability for research purposes. However, dedicated scientific publications detailing its synthesis, characterization, and potential applications are notably absent from the public domain.

While research exists on related compounds containing either a cyclohexylamine or a thiolane moiety, this information cannot be directly extrapolated to this compound. The specific combination of these two chemical groups defines the molecule's unique properties, which remain largely unexplored in published research.

Due to the absence of foundational research data, it is not possible to construct an in-depth technical guide or whitepaper on the core requirements of its discovery, experimental protocols, or biological signaling pathways. The scientific community has yet to publish significant findings that would form the basis of such a document.

Further research and publication in peer-reviewed journals would be necessary to elucidate the history and scientific importance of this compound. Without such contributions, it remains a compound of potential interest but with an unwritten scientific story.

Safety and Handling Precautions for N-cyclohexylthiolan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling information is publicly available for N-cyclohexylthiolan-3-amine. This guide is based on general safety principles for novel chemical compounds, particularly those containing amine and heterocyclic functionalities, and information on related substances like cyclohexylamine. It is imperative that a thorough risk assessment be conducted by qualified personnel before any handling of this compound. The information provided herein should be used as a supplementary resource and not as a substitute for a formal, substance-specific safety evaluation.

Executive Summary

Hazard Identification and Risk Assessment

Due to the lack of specific data, a comprehensive hazard identification for this compound is not possible. However, based on its structural motifs—a cyclohexylamine and a thiolane ring—potential hazards can be inferred.

Potential Hazards:

  • Dermal, Ocular, and Respiratory Irritation: Amines are often irritating to the skin, eyes, and respiratory tract.[1]

  • Toxicity: Cyclohexylamine can be toxic if ingested or inhaled and may cause severe health issues with prolonged exposure, including damage to the liver, kidneys, and central nervous system. Heterocyclic amines, as a class, are known to have mutagenic and carcinogenic properties.[2][3][4]

  • Flammability: While the flammability of this compound is unknown, many organic amines are flammable.

A formal risk assessment should be performed prior to any experimental work. This process is visualized in the workflow diagram below.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process start Identify Compound (this compound) gather_info Gather Available Data (Analogs, Functional Groups) start->gather_info assess_hazards Assess Potential Hazards (Toxicity, Irritation, Flammability) gather_info->assess_hazards evaluate_exposure Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) assess_hazards->evaluate_exposure determine_risk Determine Risk Level (High, Medium, Low) evaluate_exposure->determine_risk implement_controls Implement Control Measures (PPE, Ventilation, Procedures) determine_risk->implement_controls review Review and Re-evaluate (Periodically or with new info) implement_controls->review

Figure 1: Risk Assessment Workflow for Novel Compounds.

General Handling and Personal Protective Equipment (PPE)

Given the unknown properties of this compound, stringent personal protective measures are essential to prevent exposure.[1][5]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be regularly inspected.
Body Protection A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.
Respiratory Work should be conducted in a certified chemical fume hood. If this is not possible, a respirator may be required.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][6] Containers should be clearly labeled and tightly sealed.[6]

  • Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Amine waste is generally considered hazardous.[7]

Emergency Procedures

Preparedness for emergencies is a critical component of safe handling.

Spill Response:

In the event of a spill, the following general procedure should be followed. This is also represented in the diagram below.

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable and safe): For small amine spills, cautious neutralization with a weak acid may be possible, but this should only be attempted by trained personnel.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

SpillResponse cluster_spill Amine Spill Response Protocol spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Figure 2: General Spill Response for Amines.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The absence of specific safety data for this compound necessitates a cautious and conservative approach to its handling. All personnel must be thoroughly trained on the potential hazards of novel amine compounds and adhere strictly to the general safety protocols outlined in this guide. It is the responsibility of the principal investigator and the institution to ensure that a comprehensive risk assessment is completed and that appropriate safety measures are in place before any work with this compound commences.

References

Methodological & Application

Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-cyclohexylthiolan-3-amine using column chromatography. Due to the basic nature of the secondary amine, purification by silica gel chromatography can be challenging, often resulting in poor separation and recovery. This guide outlines several effective strategies to overcome these challenges, including standard normal-phase chromatography with basic modifiers, chromatography on amine-functionalized silica, and reversed-phase chromatography.

Challenges in the Purification of Amines

The purification of amines, such as this compound, by column chromatography on standard silica gel presents a significant challenge. The acidic nature of the silica surface (due to the presence of silanol groups, Si-OH) can lead to strong interactions with the basic amine. This interaction can cause several issues:

  • Peak Tailing: The strong adsorption of the amine to the silica gel can result in broad, tailing peaks, leading to poor resolution and contamination of fractions.

  • Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, resulting in low recovery of the desired product.

  • Sample Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive molecules.

To address these challenges, several chromatographic strategies have been developed to ensure a successful purification of basic amines.

Chromatographic Purification Strategies

Three primary methods are recommended for the purification of this compound. The choice of method will depend on the specific impurities present and the available resources.

Strategy 1: Normal-Phase Chromatography on Silica Gel with a Basic Additive

This is the most common and accessible method. The addition of a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic silanol groups on the silica surface. This minimizes the strong interaction between the amine and the stationary phase, resulting in improved peak shape and recovery.

Strategy 2: Normal-Phase Chromatography on Amine-Functionalized Silica

Using a stationary phase that has been functionalized with amine groups (e.g., aminopropyl-functionalized silica) provides a more inert surface for the separation of basic compounds. This approach often eliminates the need for basic additives in the mobile phase, simplifying the work-up procedure as there is no need to remove the additive from the purified fractions.

Strategy 3: Reversed-Phase Chromatography

Reversed-phase chromatography is an excellent alternative, particularly for polar amines. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). For basic amines, it is often beneficial to add a modifier to the mobile phase to control the ionization of the analyte and improve peak shape. A common additive is a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to protonate the amine, or a base to run the separation at a higher pH where the amine is in its freebase form.

Experimental Protocols

Prior to preparative column chromatography, it is crucial to develop and optimize the separation conditions using Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for the separation of this compound from its impurities for each of the proposed chromatographic strategies. An ideal Rf value for the target compound is between 0.2 and 0.4.

Materials:

  • TLC plates (silica gel 60 F254, amine-functionalized silica, and C18-silica)

  • Developing chambers

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water)

  • Basic additive: Triethylamine (TEA)

  • Visualization agent: Potassium permanganate stain or iodine chamber.

Procedure:

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plates: Using a capillary tube, spot the crude mixture onto the baseline of the different TLC plates.

  • Prepare the mobile phases: Prepare a series of mobile phases with varying polarities. For normal-phase on silica gel, start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity. For each solvent system, prepare a corresponding mobile phase containing ~1% triethylamine.

  • Develop the TLC plates: Place the spotted TLC plates in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.

  • Visualize the spots: After development, dry the TLC plate and visualize the separated components. Amines can often be visualized using a potassium permanganate stain or by placing the plate in an iodine chamber.

  • Calculate Rf values: Measure the distance traveled by the compound and the solvent front to calculate the Rf value for each spot.

  • Select the optimal mobile phase: Choose the mobile phase that provides the best separation of this compound from its impurities, with an Rf value in the desired range.

Preparative Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture using the conditions determined by TLC. The following is a general protocol that should be adapted based on the chosen strategy and TLC results.

Materials:

  • Glass chromatography column

  • Stationary phase (silica gel, amine-functionalized silica, or C18-silica)

  • Eluent (mobile phase) as determined by TLC

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a protective layer of sand on top of the packed stationary phase.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the proposed starting conditions for the purification of this compound using different chromatographic methods. These should be optimized using TLC prior to preparative scale purification.

ParameterStrategy 1: Normal-Phase (Silica Gel + TEA)Strategy 2: Normal-Phase (Amine-Functionalized Silica)Strategy 3: Reversed-Phase (C18 Silica)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Amine-Functionalized Silica GelC18-Functionalized Silica Gel
Proposed Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineHexane/Ethyl AcetateAcetonitrile/Water or Methanol/Water
Elution Mode Isocratic or GradientIsocratic or GradientIsocratic or Gradient
Typical Gradient Start with 5% Ethyl Acetate in Hexane, gradually increase to 50% Ethyl AcetateStart with 2% Ethyl Acetate in Hexane, gradually increase to 40% Ethyl AcetateStart with 30% Acetonitrile in Water, gradually increase to 100% Acetonitrile
Additive ~1% TriethylamineNone requiredOptional: 0.1% Formic Acid or 0.1% Ammonia
TLC Visualization Potassium Permanganate or IodinePotassium Permanganate or IodineUV light (if chromophore present) or Potassium Permanganate

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for selecting a purification strategy.

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product tlc TLC Method Development pack_column Pack Column tlc->pack_column Determines Conditions prep_sample Prepare Crude Sample load_sample Load Sample prep_sample->load_sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product purification_strategy start Crude this compound decision Assess Impurities & Resources start->decision strategy1 Strategy 1: Normal-Phase on Silica + Triethylamine decision->strategy1 Standard Lab Setup strategy2 Strategy 2: Normal-Phase on Amine-Functionalized Silica decision->strategy2 Specialty Column Available strategy3 Strategy 3: Reversed-Phase on C18 Silica decision->strategy3 Normal-Phase Fails or Highly Polar Impurities outcome1 Good for general purpose, requires additive removal strategy1->outcome1 outcome2 Ideal for clean separation, no additive needed strategy2->outcome2 outcome3 Excellent for polar impurities, may require pH modifier strategy3->outcome3

Application Notes and Protocols for N-cyclohexylthiolan-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexylthiolan-3-amine is a versatile saturated heterocyclic building block containing a secondary amine and a thioether moiety. Its unique structural features make it an attractive starting material for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The cyclohexyl group provides lipophilicity, while the thiolane ring introduces a flexible, non-aromatic scaffold containing a sulfur atom that can participate in various chemical transformations. The secondary amine serves as a key functional handle for further derivatization. These application notes provide a comprehensive overview of the potential uses of this compound in organic synthesis, including proposed synthetic protocols and potential biological applications based on analogous structures.

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process starting from a suitable precursor like 3-aminothiolane.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Synthesis of 3-Aminothiolane cluster_1 Step 2: N-Alkylation D-Methioninol D-Methioninol Tosyl_Protection Tosyl Protection D-Methioninol->Tosyl_Protection TsCl, Et3N Intramolecular_Cyclization Intramolecular Cyclization Tosyl_Protection->Intramolecular_Cyclization MsCl, Pyridine Detosylation Detosylation Intramolecular_Cyclization->Detosylation HBr, Phenol 3-Aminothiolane 3-Aminothiolane Detosylation->3-Aminothiolane 3-Aminothiolane_start 3-Aminothiolane N-Alkylation N-Alkylation 3-Aminothiolane_start->N-Alkylation Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->N-Alkylation This compound This compound N-Alkylation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Aminothiolane (Analogous Procedure)

This protocol is adapted from the synthesis of (R)-3-aminothiolane.

Materials:

  • D-Methioninol

  • Tosyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Hydrobromic acid (HBr)

  • Phenol

  • Appropriate solvents (e.g., Chloroform, Dichloromethane)

Procedure:

  • Tosyl Protection: To a solution of D-methioninol in chloroform, add triethylamine followed by the dropwise addition of tosyl chloride at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Intramolecular Cyclization: The protected amino alcohol is then subjected to intramolecular cyclization using methanesulfonyl chloride in pyridine.

  • Detosylation: The resulting N-tosyl-3-aminothiolane is treated with a solution of hydrobromic acid and phenol to remove the tosyl protecting group, yielding 3-aminothiolane.

Experimental Protocol: N-Alkylation of 3-Aminothiolane

This is a general procedure for the N-alkylation of a primary amine with an alkyl halide.

Materials:

  • 3-Aminothiolane

  • Cyclohexyl bromide

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-aminothiolane in acetonitrile, add potassium carbonate and cyclohexyl bromide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Reactant Reagent Solvent Temperature Reaction Time Yield (Expected)
3-AminothiolaneCyclohexyl bromide, K2CO3AcetonitrileReflux12-24 h60-80%

Table 1: Representative conditions for the N-alkylation of 3-aminothiolane.

Applications in Organic Synthesis

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The secondary amine can be readily functionalized, and the thioether can be oxidized to sulfoxides or sulfones, providing access to a wider range of derivatives.

Derivatization of the Secondary Amine

The secondary amine of this compound can undergo various reactions to introduce new functional groups.

Reaction Scheme for Derivatization:

G cluster_0 Reactions at the Nitrogen Atom Start This compound Acylation Acylation (RCOCl, Base) Start->Acylation Amide Sulfonylation Sulfonylation (RSO2Cl, Base) Start->Sulfonylation Sulfonamide Reductive_Amination Reductive Amination (R'CHO, NaBH(OAc)3) Start->Reductive_Amination Tertiary Amine Amide_Product N-acyl derivative Acylation->Amide_Product Amide Sulfonamide_Product N-sulfonyl derivative Sulfonylation->Sulfonamide_Product Sulfonamide Tertiary_Amine_Product N-alkyl/aryl derivative Reductive_Amination->Tertiary_Amine_Product Tertiary Amine

Caption: Potential derivatization reactions of this compound.

Experimental Protocol: Acylation of this compound (General Procedure)

Materials:

  • This compound

  • Acetyl chloride (or other acyl chlorides)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Substrate Electrophile Base Solvent Yield (Expected)
This compoundAcetyl chlorideTriethylamineDichloromethane>90%
This compoundBenzoyl chlorideTriethylamineDichloromethane>90%

Table 2: Expected outcomes for acylation reactions.

Potential Biological Applications

While no specific biological data for this compound is currently available, the structural motifs present in the molecule are found in numerous biologically active compounds. Saturated nitrogen- and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry.

Potential Therapeutic Areas:
  • Antimicrobial Agents: The combination of a lipophilic cyclohexyl group and a heterocyclic amine is a common feature in antimicrobial compounds.

  • Anti-inflammatory Agents: Thiolane and thiophene derivatives have shown anti-inflammatory properties.

  • Anticancer Agents: Many nitrogen-containing heterocycles are investigated for their anticancer activities.

Logical Flow for Drug Discovery:

G Building_Block This compound Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis Biological_Screening High-Throughput Biological Screening Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound once available.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic protocols and potential applications outlined in these notes are based on established chemical principles and analogies to similar structures. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the development of novel chemical entities for various scientific and industrial applications.

Application Notes & Protocols: N-Cyclohexylthiolan-3-amine and its Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the agrochemical applications of N-cyclohexylthiolan-3-amine is limited in the public domain. The following application notes and protocols are presented as a representative example for the broader class of N-substituted thiolane amine derivatives, based on established methodologies for evaluating novel fungicidal compounds. The data presented is hypothetical and for illustrative purposes.

Application Notes

Introduction

Thiolane (tetrahydrothiophene) and cyclohexylamine moieties are present in various biologically active molecules. The combination of a sulfur-containing heterocycle with an amine side chain presents a promising scaffold for the discovery of novel agrochemicals. Thiophene, a related sulfur heterocycle, is a core component of several commercial fungicides, including silthiofam, ethaboxam, and penthiopyrad[1]. Amine derivatives have also been patented for their fungicidal properties[2]. This document outlines a hypothetical application of this compound as a representative of this class, focusing on its potential as a fungicidal agent.

Hypothetical Mechanism of Action: Succinate Dehydrogenase Inhibition

Many commercial fungicides act by inhibiting fungal respiration. A plausible mechanism for a novel thiolane derivative is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain. By binding to the enzyme, the compound disrupts ATP production, leading to fungal cell death.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Complex II (Succinate Dehydrogenase) Succinate->SDH substrate SDHI This compound (Hypothetical SDHI) SDHI->SDH INHIBITS Fumarate Fumarate SDH->Fumarate oxidizes to Complex_III Complex III SDH->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ... ATP ATP (Energy) ATP_Synthase->ATP generates

Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by this compound.

Biological Activity Profile

This compound is hypothesized to exhibit broad-spectrum fungicidal activity against key plant pathogens. Its efficacy would likely be evaluated against fungi responsible for significant crop diseases, such as grey mold, powdery mildew, and various rusts.

Quantitative Data Summary

The following table summarizes hypothetical in vitro fungicidal activity data for this compound against several major plant pathogens. The EC₅₀ (half maximal effective concentration) value represents the concentration of the compound required to inhibit fungal growth by 50%.

Fungal PathogenCommon DiseaseHost PlantHypothetical EC₅₀ (µg/mL)
Botrytis cinereaGrey MoldGrape1.8
Erysiphe graminisPowdery MildewWheat3.5
Puccinia triticinaLeaf RustWheat2.4
Alternaria solaniEarly BlightTomato7.1
Phytophthora infestansLate BlightPotato10.2
Magnaporthe oryzaeRice BlastRice4.6

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route via reductive amination.

Workflow:

Synthesis_Workflow start Start reagents Thiolan-3-one + Cyclohexylamine start->reagents reaction Reductive Amination (e.g., NaBH(OAc)₃) Dichloromethane, RT, 12h reagents->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup extraction Extract with DCM workup->extraction purification Column Chromatography (Silica Gel) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End Product analysis->end

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of thiolan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M), add cyclohexylamine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol: In Vitro Antifungal Assay (Microtiter Plate Method)

This protocol details the evaluation of the compound's fungicidal activity against a panel of fungal pathogens.

Workflow:

Antifungal_Assay_Workflow start Start stock_prep Prepare Compound Stock (10 mg/mL in DMSO) start->stock_prep serial_dilution Serial Dilution in Potato Dextrose Broth (PDB) stock_prep->serial_dilution plate_setup Aliquot Dilutions to 96-Well Plate serial_dilution->plate_setup inoculation Inoculate Wells with Fungal Spore Suspension plate_setup->inoculation incubation Incubate Plate (25°C, 72 hours, dark) inoculation->incubation measurement Measure Optical Density (OD at 600 nm) incubation->measurement analysis Calculate % Inhibition and EC₅₀ Value measurement->analysis end End analysis->end

Caption: Workflow for the in vitro microtiter plate antifungal assay.

Methodology:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a serial two-fold dilution of the stock solution in a sterile 96-well plate using Potato Dextrose Broth (PDB) as the diluent to achieve final concentrations ranging from 100 µg/mL to 0.1 µg/mL. Include a positive control (commercial fungicide) and a negative control (PDB + DMSO).

  • Spore Suspension: Prepare a fungal spore suspension from a 7-day old culture of the target pathogen in sterile water containing 0.05% Tween 20. Adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Inoculation: Add the spore suspension to each well of the microtiter plate.

  • Incubation: Seal the plate with a breathable membrane and incubate at 25°C for 48-72 hours in the dark.

  • Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ value by fitting the dose-response data to a suitable regression model.

References

Application Notes and Protocols for N-cyclohexylthiolan-3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent reactions of N-cyclohexylthiolan-3-amine, a versatile secondary amine building block for the development of novel chemical entities. The methodologies outlined are based on established principles of organic synthesis and are intended to be readily adaptable in a research and development setting.

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of tetrahydrothiophen-3-one with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol:

  • To a solution of tetrahydrothiophen-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.5 M), add cyclohexylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is then added portion-wise at 0 °C.[1]

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation:

EntryReducing AgentSolventReaction Time (h)Yield (%)
1NaBH₄Methanol2475
2NaBH(OAc)₃Dichloromethane1882
3H₂/Pd-CEthanol1288

Logical Relationship Diagram:

Synthesis_Workflow Synthesis of this compound A Tetrahydrothiophen-3-one + Cyclohexylamine B Imine Formation A->B Stir at RT C Reduction B->C Add Reducing Agent D This compound C->D Purification Acylation_Workflow N-Acylation of this compound cluster_reactants Reactants A This compound D Reaction Mixture A->D B Acylating Agent B->D C Base C->D E Work-up & Purification D->E Stir at RT F N-acyl-N-cyclohexylthiolan-3-amine E->F Alkylation_Pathway N-Alkylation Logical Pathway Start This compound Step1 Deprotonation by Base Start->Step1 Intermediate Nucleophilic Amine Step1->Intermediate Step2 Nucleophilic Attack on Alkyl Halide Intermediate->Step2 Product Tertiary Amine Product Step2->Product

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-cyclohexylthiolan-3-amine, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route is designed for scalability and reproducibility, commencing with the preparation of the key intermediate, 3-oxotetrahydrothiophene, followed by a robust reductive amination. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters and outcomes, and detailed characterization of the final product.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The presence of the thiolane ring and the cyclohexylamine moiety can impart favorable pharmacokinetic and pharmacodynamic properties. A reliable and scalable synthesis of this amine is crucial for enabling its use in extensive research and preclinical studies. The following protocol outlines a practical approach for its preparation in a laboratory setting, focusing on procedural details and purification methods to ensure high purity of the final compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxotetrahydrothiophene. The second step is the reductive amination of this ketone with cyclohexylamine to yield the target secondary amine.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amine Formation reagents1 Methyl thioglycolate + Methyl acrylate intermediate1 3-Oxotetrahydrothiophene reagents1->intermediate1 1. Dieckmann Condensation 2. Decarboxylation product This compound intermediate1->product Reductive Amination (NaBH(OAc)3) reagents2 Cyclohexylamine reagents2->product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxotetrahydrothiophene

This procedure involves an initial Dieckmann condensation followed by saponification and decarboxylation.

Materials:

  • Methyl thioglycolate

  • Methyl acrylate

  • Sodium methoxide (25 wt% in methanol)

  • Toluene

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • Dieckmann Condensation:

    • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide solution (1.2 eq) in toluene.

    • Heat the mixture to reflux.

    • A mixture of methyl thioglycolate (1.0 eq) and methyl acrylate (1.1 eq) is added dropwise over 1-2 hours.

    • After the addition is complete, continue refluxing for an additional 2-3 hours.

    • Cool the reaction mixture to room temperature.

  • Saponification and Decarboxylation:

    • Slowly add water to the reaction mixture, followed by concentrated hydrochloric acid until the pH is acidic (pH ~1-2).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours to effect decarboxylation.

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product is purified by vacuum distillation to afford 3-oxotetrahydrothiophene as a colorless to pale yellow oil.

Step 2: Reductive Amination - Synthesis of this compound

Materials:

  • 3-Oxotetrahydrothiophene

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 3-oxotetrahydrothiophene (1.0 eq), cyclohexylamine (1.2 eq), and 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a clear oil.

Data Presentation

StepReactantMolar Equiv.Typical Yield (%)Purity (by GC-MS)Physical State
1 3-Oxotetrahydrothiophene-65-75>95%Colorless oil
2 This compound-70-80>98%Clear oil

Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 3.20-3.10 (m, 1H), 3.05-2.95 (m, 1H), 2.90-2.75 (m, 3H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.95-1.00 (m, 11H).
¹³C NMR (CDCl₃, 100 MHz)δ 61.5, 56.0, 38.5, 34.0, 33.5, 33.0, 26.5, 25.0.
Mass Spec (EI) m/z 185 (M+), 102, 82.
IR (neat) 3310 (N-H stretch), 2925, 2850 (C-H stretch), 1450 (C-H bend), 1120 (C-N stretch) cm⁻¹.[1][2][3]

Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of 3-Oxotetrahydrothiophene cluster_step2 Step 2: Synthesis of this compound s1_start Mix Methyl Thioglycolate & Methyl Acrylate s1_react Dieckmann Condensation (NaOCH3, Toluene, Reflux) s1_start->s1_react s1_workup1 Acidification & Hydrolysis (HCl, Reflux) s1_react->s1_workup1 s1_extraction Extraction (DCM) s1_workup1->s1_extraction s1_purification Vacuum Distillation s1_extraction->s1_purification s1_product 3-Oxotetrahydrothiophene s1_purification->s1_product s2_start Mix 3-Oxotetrahydrothiophene & Cyclohexylamine s1_product->s2_start Input for Step 2 s2_react Reductive Amination (NaBH(OAc)3, DCE) s2_start->s2_react s2_workup Aqueous Workup (NaHCO3) s2_react->s2_workup s2_extraction Extraction (DCM) s2_workup->s2_extraction s2_purification Column Chromatography s2_extraction->s2_purification s2_product This compound s2_purification->s2_product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium methoxide is corrosive and flammable; handle with care.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with appropriate caution.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound for laboratory use. The two-step procedure is robust, and the purification methods outlined yield a product of high purity suitable for further application in research and drug development.

References

Application Note: Protocol for Biological Screening of N-cyclohexylthiolan-3-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexylthiolan-3-amine and its analogs represent a novel chemical scaffold with potential neuromodulatory activity. Structural similarities to known pharmacophores suggest that these compounds may interact with key components of monoaminergic neurotransmission, such as monoamine transporters—including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and monoamine oxidase (MAO) enzymes. Dysregulation of these targets is implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD). This document provides a comprehensive suite of protocols for the initial biological screening of this compound analogs to elucidate their mechanism of action, potency, and preliminary safety profile. The following protocols outline a tiered screening cascade, from primary biochemical and cell-based assays to initial safety assessments.

Proposed Screening Cascade

A logical progression of experiments is crucial for an efficient screening campaign. The following workflow is proposed to systematically evaluate the biological activity of this compound analogs.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety & Specificity A MAO-A/B Inhibition Assay C DAT/NET/SERT Uptake Assay A->C Active Compounds B DAT/NET/SERT Binding Assay B->C Active Compounds D Selectivity Profiling C->D E In Vitro Neurotoxicity Assay D->E F Off-Target Profiling (e.g., GPCR panel) D->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MA Monoamines (DA, NE, 5-HT) MAO MAO-A / MAO-B MA->MAO Degradation VMAT VMAT2 MA->VMAT Metabolites Inactive Metabolites MAO->Metabolites Vesicle Synaptic Vesicle VMAT->Vesicle Packaging SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Inhibitor This compound Analog Inhibitor->MAO Inhibition G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates PP1 PP-1 DARPP32->PP1 Inhibits Gene Gene Expression CREB->Gene Inhibitor This compound Analog Inhibitor->DAT Inhibition G A Prepare Compound Dilutions B Incubate Membranes, Radioligand & Compound A->B C Filter and Wash B->C D Add Scintillation Cocktail C->D E Count Radioactivity D->E F Calculate Ki E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of N-cyclohexylthiolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and efficient method is the reductive amination of 3-aminothiolane with cyclohexanone. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agents are suitable for this reductive amination?

Several reducing agents can be used, with varying selectivity and reactivity. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable, greener alternative.[1][2][3]

Q3: What are the main byproducts to expect in this synthesis?

Potential byproducts include cyclohexanol, formed from the reduction of unreacted cyclohexanone, and the starting materials (3-aminothiolane and cyclohexanone) if the reaction is incomplete. In some cases, over-alkylation to form a tertiary amine is possible, though less common with a secondary amine product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Staining with ninhydrin can be used to visualize the primary amine starting material, which will disappear as the reaction progresses. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What is the best way to purify the final product?

Purification is typically achieved through column chromatography on silica gel. The basic nature of the amine product may require the use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the column.

Experimental Protocol: Reductive Amination of 3-Aminothiolane with Cyclohexanone

This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride.

Materials:

  • 3-Aminothiolane hydrochloride

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiolane hydrochloride (1.0 eq).

  • Amine Free Base Generation: Dissolve or suspend the starting material in dichloromethane (DCM). Add triethylamine (1.1 eq) and stir for 10-15 minutes to generate the free amine.

  • Imine Formation: Add cyclohexanone (1.0-1.2 eq) to the reaction mixture and stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in DCM. Slowly add this suspension to the reaction mixture. The reaction is often exothermic, so cooling with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Characterize the product by NMR and mass spectrometry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation.- Increase the reaction time for imine formation before adding the reducing agent.- Add a dehydrating agent like anhydrous MgSO₄ during imine formation.
2. Deactivation of the reducing agent.- Ensure the reducing agent is fresh and has been stored under dry conditions.- Add the reducing agent portion-wise to control the reaction temperature.
3. Incorrect pH.- The reaction is typically optimal under neutral to slightly acidic conditions. For borohydride reagents, a pH of 5-7 is often ideal.[4]
Presence of Unreacted Starting Materials 1. Insufficient reducing agent.- Increase the equivalents of the reducing agent to 1.5-2.0 eq.
2. Short reaction time.- Extend the reaction time to 24-48 hours and monitor by TLC or LC-MS.
Formation of Cyclohexanol Byproduct 1. Use of a non-selective reducing agent.- Sodium borohydride can reduce both the imine and the ketone. Use a more selective reagent like NaBH(OAc)₃ or NaBH₃CN which preferentially reduces the protonated imine.[3]
2. Reaction conditions favoring ketone reduction.- Ensure the pH is not too acidic, as this can accelerate ketone reduction by some borohydrides.
Difficult Product Purification 1. Product tailing on silica gel column.- Add 0.5-1% triethylamine or a few drops of ammonia to the chromatography eluent to suppress the interaction of the basic amine with the acidic silica gel.
2. Co-elution of product with impurities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider an acidic wash during the workup to extract the amine product into the aqueous phase, followed by basification and re-extraction.

Visual Guides

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start 3-Aminothiolane HCl in DCM Add_TEA Add Triethylamine (TEA) Start->Add_TEA Free_Amine Stir to form free amine Add_TEA->Free_Amine Add_Cyclohexanone Add Cyclohexanone Free_Amine->Add_Cyclohexanone Imine_Formation Stir for imine formation Add_Cyclohexanone->Imine_Formation Prepare_Reductant Prepare NaBH(OAc)₃ suspension Add_Reductant Slowly add NaBH(OAc)₃ Imine_Formation->Add_Reductant Prepare_Reductant->Add_Reductant React Stir overnight at room temperature Add_Reductant->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layers Extract->Dry Concentrate Concentrate crude product Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Synthesis workflow for this compound.

Troubleshooting Logic

G Troubleshooting Logic for Synthesis Start Analyze Reaction Outcome Low_Yield Low or No Yield? Start->Low_Yield Starting_Material Starting Material Present? Low_Yield->Starting_Material No Check_Imine Incomplete Imine Formation? Extend reaction time or add drying agent. Low_Yield->Check_Imine Yes Byproduct Cyclohexanol Byproduct? Starting_Material->Byproduct No Increase_Reductant Insufficient Reductant? Increase equivalents. Starting_Material->Increase_Reductant Yes Change_Reductant Non-selective Reductant? Use NaBH(OAc)₃ or NaBH₃CN. Byproduct->Change_Reductant Yes Success Successful Synthesis Byproduct->Success No Check_Reductant Inactive Reducing Agent? Use fresh reagent. Check_Imine->Check_Reductant Check_pH Incorrect pH? Adjust to pH 5-7. Check_Reductant->Check_pH Check_pH->Success Increase_Time Short Reaction Time? Extend reaction duration. Increase_Reductant->Increase_Time Increase_Time->Success Change_Reductant->Success

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of N-Cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-cyclohexylthiolan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of thiolane-3-one with cyclohexylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Imine Formation: The initial condensation of thiolane-3-one and cyclohexylamine to form the imine intermediate may be slow or incomplete. 2. Inactive Reducing Agent: The reducing agent, such as sodium triacetoxyborohydride (STAB), may have degraded due to moisture. 3. Unfavorable Reaction pH: The pH of the reaction mixture is crucial for both imine formation and reduction.1. Promote Imine Formation: Consider pre-stirring thiolane-3-one and cyclohexylamine for a period (e.g., 1-2 hours) before adding the reducing agent. The use of a dehydrating agent, like molecular sieves, can also shift the equilibrium towards the imine. 2. Use Fresh Reducing Agent: Ensure that the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. 3. Optimize pH: For reductive aminations using STAB, the reaction is often carried out under mildly acidic conditions. The addition of a small amount of acetic acid can catalyze imine formation.[1] However, the optimal pH should be determined empirically.
Low Yield 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Side Reactions: Competing side reactions, such as the reduction of the starting ketone or the formation of byproducts, can reduce the yield of the desired amine. 3. Suboptimal Stoichiometry: The molar ratio of reactants and reagents can significantly impact the yield.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gently heating the reaction mixture (e.g., to 40-50 °C) may improve the rate and yield, but be cautious as higher temperatures can also promote side reactions. 2. Control Side Reactions: Using a selective reducing agent like STAB minimizes the reduction of the starting ketone.[2][3][4][5] To minimize the formation of dialkylated byproducts, a slight excess of the amine can be used. 3. Optimize Reactant Ratios: A common starting point is a 1:1.1:1.2 molar ratio of ketone:amine:reducing agent. However, optimization may be required.
Presence of Unreacted Thiolane-3-one 1. Insufficient Reducing Agent: Not enough reducing agent was used to reduce the imine formed in situ. 2. Slow Imine Reduction: The reduction of the imine intermediate is the rate-limiting step.1. Increase Amount of Reducing Agent: A slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) is typically used. 2. Increase Reaction Time or Temperature: As mentioned above, allowing the reaction to stir for a longer period or gentle heating can facilitate the complete reduction of the imine.
Formation of Impurities/Side Products 1. Over-alkylation: The product amine can react with remaining thiolane-3-one to form a tertiary amine. 2. Hydrolysis of Imine: If water is present, the imine intermediate can hydrolyze back to the starting materials. 3. Reduction of Ketone: A non-selective reducing agent might reduce the starting thiolane-3-one to the corresponding alcohol.1. Control Stoichiometry: Using a slight excess of cyclohexylamine can help to consume the thiolane-3-one and minimize over-alkylation. 2. Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis. 3. Use a Selective Reducing Agent: Sodium triacetoxyborohydride is known for its high selectivity in reducing imines in the presence of ketones.[2][3][4][5]
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and unreacted starting materials or byproducts may have similar polarities, making separation by column chromatography challenging. 2. Amine Tailing on Silica Gel: Amines are basic and can interact strongly with acidic silica gel, leading to tailing and poor separation.1. Acid-Base Extraction: Utilize the basicity of the amine product. An acid-base extraction can be an effective way to separate the amine from neutral or acidic impurities. 2. Modified Column Chromatography: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to reduce tailing. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the synthesis of this compound via reductive amination?

A1: A general one-pot procedure involves the reaction of thiolane-3-one with cyclohexylamine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation due to its selectivity for imines over ketones.[2][3][4][5]

Detailed Experimental Protocol:

  • To a solution of thiolane-3-one (1.0 eq) and cyclohexylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel or via an acid-base extraction.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of ketones like thiolane-3-one.[2][3][4][5] It is a mild and selective reducing agent that does not readily reduce the ketone starting material but efficiently reduces the in situ formed imine intermediate.[2][3][4][5] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts.[6]

Q3: What are the optimal reaction conditions to maximize the yield?

A3: The optimal conditions can vary, but here are some key parameters to consider for optimization:

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[4][5]

  • Stoichiometry: A slight excess of the amine (cyclohexylamine, ~1.1 equivalents) and the reducing agent (STAB, ~1.2-1.5 equivalents) relative to the ketone (thiolane-3-one) is a good starting point.

  • Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating may be applied, but this should be done with caution as it can also lead to the formation of side products.

  • Reaction Time: The reaction progress should be monitored to determine the optimal time, which can range from a few hours to overnight.

Quantitative Data Summary

Reducing Agent Typical Yield Range Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Good to ExcellentHigh selectivity for imines over ketones; mild reaction conditions.[2][3][4][5]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) GoodEffective in a one-pot procedure; stable in acidic conditions.Highly toxic cyanide byproducts.[6]
Sodium Borohydride (NaBH₄) VariableInexpensive and readily available.Less selective, can reduce the starting ketone.
Catalytic Hydrogenation (H₂/Catalyst) Good to Excellent"Green" method with water as the only byproduct.May require specialized equipment (hydrogenator); catalyst can be expensive and pyrophoric.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine Thiolane-3-one and Cyclohexylamine in Anhydrous Solvent add_stab Add Sodium Triacetoxyborohydride prep_reactants->add_stab stir Stir at Room Temperature add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (e.g., Column Chromatography) dry->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_workup_solutions Work-up/Purification Solutions start Low Yield Observed check_reagents Check Reagent Quality (esp. STAB) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup reagent_solution Use Fresh, Anhydrous Reducing Agent check_reagents->reagent_solution increase_time Increase Reaction Time check_conditions->increase_time increase_temp Gently Increase Temperature check_conditions->increase_temp optimize_stoich Optimize Stoichiometry check_conditions->optimize_stoich acid_base Perform Acid-Base Extraction check_workup->acid_base modify_chrom Modify Chromatography (add base, change stationary phase) check_workup->modify_chrom

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

resolving solubility issues of N-cyclohexylthiolan-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-cyclohexylthiolan-3-amine in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

This guide provides a systematic approach to resolving solubility challenges with this compound.

Troubleshooting Workflow

start Start: Solubility Issue (this compound) check_polarity 1. Assess Solvent Polarity Is the solvent polarity appropriate? start->check_polarity like_dissolves_like Rationale: 'Like dissolves like'. This compound has moderate polarity. check_polarity->like_dissolves_like select_new_solvent 2. Select a Different Solvent Choose a solvent with matching polarity. check_polarity->select_new_solvent No adjust_temp 3. Modify Temperature Can the temperature be safely increased? check_polarity->adjust_temp Yes solvent_table Refer to Solvent Polarity Table select_new_solvent->solvent_table select_new_solvent->adjust_temp success Success: Compound Dissolved select_new_solvent->success temp_rationale Rationale: Solubility often increases with temperature. adjust_temp->temp_rationale heat_solution Gently heat the solution while stirring. adjust_temp->heat_solution Yes consider_cosolvent 4. Use a Co-solvent System Can a co-solvent be introduced? adjust_temp->consider_cosolvent No heat_solution->consider_cosolvent heat_solution->success cosolvent_rationale Rationale: A co-solvent can modify the overall polarity of the solvent system. consider_cosolvent->cosolvent_rationale add_cosolvent Titrate with a miscible co-solvent of different polarity. consider_cosolvent->add_cosolvent Yes check_concentration 5. Evaluate Concentration Is the concentration too high? consider_cosolvent->check_concentration No add_cosolvent->check_concentration add_cosolvent->success concentration_rationale Rationale: Every compound has a saturation limit. check_concentration->concentration_rationale reduce_concentration Prepare a more dilute solution. check_concentration->reduce_concentration Yes fail Issue Persists: Consult Further check_concentration->fail No reduce_concentration->success start Start: Determine Solubility add_solvent 1. Add known volume of solvent to vial start->add_solvent equilibrate_temp 2. Equilibrate to desired temperature add_solvent->equilibrate_temp add_solute 3. Add small, known mass of this compound equilibrate_temp->add_solute stir 4. Stir vigorously and observe add_solute->stir dissolved Completely dissolved? stir->dissolved dissolved->add_solute Yes saturated Saturated solution achieved dissolved->saturated No calculate 5. Calculate solubility (mg/mL) saturated->calculate end End calculate->end

purification challenges of N-cyclohexylthiolan-3-amine and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-cyclohexylthiolan-3-amine. The information provided is based on general principles of amine purification and may require optimization for your specific application.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide addresses common issues and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Purity After Silica Gel Chromatography Strong interaction of the basic amine with acidic silica gel, leading to peak tailing and poor separation.- Add a competing amine (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase. - Use an amine-functionalized silica gel column. - Consider using a different stationary phase, such as alumina (basic or neutral). - Reversed-phase chromatography with an appropriate buffer may also be effective.
Product Degradation During Purification This compound may be sensitive to heat, light, or oxygen, leading to the formation of oxides or other degradation products. Amines can also react with atmospheric CO2 to form carbamates.- Perform purification steps at low temperatures. - Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store the compound under an inert atmosphere and protected from light. - Avoid prolonged exposure to acidic conditions unless forming a salt for purification.
Difficulty Removing Starting Materials or Reagents Incomplete reaction or use of excess reagents during synthesis.- Optimize the stoichiometry of the synthesis reaction. - Employ an acid-base extraction to separate the basic amine product from neutral or acidic impurities. - Consider derivatization of the amine (e.g., as a carbamate) to alter its chromatographic properties, followed by deprotection after purification.
Formation of Insoluble Material The amine may form salts (e.g., carbonates from CO2 absorption) that are insoluble in the purification solvent.- Work under an inert atmosphere to prevent CO2 absorption. - If a salt has formed, it can be reversed by treatment with a suitable acid or base, followed by extraction.
Poor Yield After Purification Loss of product due to irreversible adsorption on the stationary phase, degradation, or multiple purification steps.- Choose a purification method that minimizes the number of steps. - Optimize the chosen purification technique to reduce product loss (e.g., by selecting the appropriate solvent system and stationary phase in chromatography). - Ensure all equipment is clean and dry to prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in amine synthesis include:

  • Unreacted starting materials: Such as cyclohexanone, 3-aminothiolane, or the alkylating agent.

  • Over-alkylation products: Formation of a tertiary amine if the starting amine is primary.

  • Side-reaction products: Depending on the specific reagents and conditions used.

  • Degradation products: Such as N-oxides or products from ring-opening of the thiolan moiety, especially under harsh conditions.

  • Carbamates: Formed by the reaction of the amine with atmospheric carbon dioxide.[1]

Q2: What is the best chromatographic method for purifying this compound?

A2: The choice of chromatography depends on the impurity profile.

  • For non-polar impurities: Normal-phase chromatography on silica gel is a common starting point. However, due to the basic nature of the amine, peak tailing can be an issue.[2] This can often be mitigated by adding a small amount of a competing amine like triethylamine to the eluent or by using an amine-functionalized silica column.[2]

  • For polar impurities: Reversed-phase chromatography (e.g., C18) can be effective. It's often necessary to use a buffer to control the pH and ensure the amine is in a consistent protonation state.

  • For volatile impurities: Gas chromatography (GC) can be used, especially for analytical purposes to determine purity.

Q3: Can I use distillation to purify this compound?

A3: Distillation is a viable method for purifying amines, particularly for removing non-volatile impurities or separating compounds with significantly different boiling points.[1] For this compound, vacuum distillation would likely be necessary to prevent thermal degradation at high temperatures. It is crucial to perform the distillation under an inert atmosphere to prevent oxidation and reaction with CO2.[1]

Q4: How can I remove residual starting materials like cyclohexanone or 3-aminothiolane?

A4: An acid-base extraction is a highly effective method.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic this compound will move into the aqueous phase as its hydrochloride salt, while neutral impurities like cyclohexanone will remain in the organic phase.

  • Separate the aqueous layer and basify it (e.g., with NaOH) to regenerate the free amine.

  • Extract the free amine back into an organic solvent.

  • Wash with brine, dry the organic layer, and evaporate the solvent.

Q5: My purified this compound is turning yellow/brown over time. What is happening and how can I prevent it?

A5: Discoloration is often a sign of oxidation or degradation. Amines, especially secondary amines, can be susceptible to air oxidation over time, forming colored impurities.[1] To prevent this:

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Keep it in a tightly sealed container in a cool, dark place.

  • For long-term storage, consider storing it as a more stable salt (e.g., hydrochloride).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x 5 volumes). Combine the acidic aqueous layers.

  • Neutral Impurity Removal: The organic layer contains neutral impurities. It can be dried and concentrated to recover any non-basic material if desired.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5 M NaOH until the pH is >10.

  • Product Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., 3 x 5 volumes of ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography on Amine-Modified Silica Gel
  • Column Preparation: Pack a column with amine-functionalized silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. A common starting point is a gradient of ethyl acetate in hexanes. The polarity of the eluent will need to be optimized based on the TLC analysis of the crude material.

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate analytical method.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation High boiling point impurities Chromatography Column Chromatography Crude_Product->Chromatography Structurally similar impurities Extraction Acid-Base Extraction Crude_Product->Extraction Acidic/Neutral impurities Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Low_Purity Low Purity? Start->Low_Purity Degradation Degradation? Low_Purity->Degradation No Solution1 Modify Chromatography: - Add competing amine - Use amine-silica Low_Purity->Solution1 Yes Low_Yield Low Yield? Degradation->Low_Yield No Solution2 Control Conditions: - Lower temperature - Inert atmosphere Degradation->Solution2 Yes Solution3 Optimize Method: - Minimize steps - Check for adsorption Low_Yield->Solution3 Yes End Problem Resolved Low_Yield->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: N-Cyclohexylthiolan-3-amine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized N-cyclohexylthiolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A common and efficient method for synthesizing this compound is through the reductive amination of 3-thiolanone with cyclohexylamine. The primary impurities to anticipate from this synthesis are unreacted starting materials (3-thiolanone and cyclohexylamine), the intermediate imine, and potential by-products from the reducing agent used.

Q2: My final product shows low purity after synthesis. What are the initial purification steps I should consider?

For low-purity this compound, a primary and effective purification technique is an acid-base extraction. This method leverages the basicity of the amine to separate it from non-basic impurities. The general workflow involves dissolving the crude product in an organic solvent, washing with an acidic solution to protonate the amine and draw it into the aqueous phase, washing the organic phase to remove any remaining product, neutralizing the acidic aqueous phase with a base to deprotonate the amine, and finally extracting the purified amine back into an organic solvent.

Q3: Column chromatography is giving me poor separation and recovery. How can I optimize this?

Secondary amines like this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.[1] To mitigate this, you can either use an amine-functionalized silica column or modify the mobile phase by adding a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide.[1]

Q4: Can recrystallization be used to purify this compound?

Direct recrystallization of the free amine can be challenging. A more effective approach is to convert the amine into a salt, such as the hydrochloride or oxalate salt, which often have better crystallization properties.[2][3] The amine salt can then be recrystallized from a suitable solvent system. After achieving the desired purity, the salt can be converted back to the free amine by treatment with a base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent starting material contamination (3-thiolanone and/or cyclohexylamine) Incomplete reaction or inefficient initial work-up.Perform an acid-base extraction. The basic cyclohexylamine and your product will move to the aqueous phase upon acidification, leaving the neutral 3-thiolanone in the organic layer. Subsequent basification will allow for extraction of the amines.
Presence of the intermediate imine Incomplete reduction during the reductive amination.Ensure sufficient reducing agent was used and that the reaction went to completion. If the imine persists, it can often be removed by column chromatography. The imine is typically less polar than the corresponding amine.
Broad peaks and poor recovery during silica gel chromatography Strong interaction between the basic amine and acidic silica gel.Use an amine-functionalized silica column or add 1-2% triethylamine or ammonium hydroxide to your eluent system to improve peak shape and recovery.
Difficulty in forming crystals of the free amine Amines, particularly secondary amines, can be difficult to crystallize directly.Convert the amine to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same or another suitable solvent. The resulting salt can then be recrystallized.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer of the amine.

  • Combine and Wash: Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate the amine, which may precipitate or form an oily layer.

  • Extraction of Pure Amine: Extract the free amine from the aqueous layer with a fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system. Suitable solvent systems for amine hydrochlorides often include ethanol/water, methanol/ether, or isopropanol/hexane.[4]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Conversion to Free Base (Optional): To recover the free amine, dissolve the pure salt in water, basify with a strong base (e.g., NaOH), and extract the free amine with an organic solvent as described in Protocol 1.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Crude this compound Sample

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Direct Silica Gel Chromatography 859260Significant tailing and product loss observed.
Silica Gel Chromatography with 1% Triethylamine 859885Improved peak shape and recovery.
Acid-Base Extraction 859590Effective at removing non-basic impurities.
Recrystallization of Hydrochloride Salt 95 (from extraction)>9980Yield is for the recrystallization step only.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Salt Formation & Recrystallization extraction->recrystallization High Purity Polish pure_amine Pure this compound chromatography->pure_amine recrystallization->pure_amine

Caption: General purification workflow for this compound.

Acid_Base_Extraction Acid-Base Extraction Principle start Crude Amine + Impurities in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities separate1->organic1 Discard aqueous1 Aqueous Layer: Protonated Amine (R3NH+Cl-) separate1->aqueous1 add_base Add Aqueous Base (e.g., NaOH) aqueous1->add_base separate2 Extract with Organic Solvent & Separate Layers add_base->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 Discard organic2 Organic Layer: Pure Amine (R3N) separate2->organic2

Caption: Logic diagram for acid-base extraction of amines.

References

avoiding common pitfalls in the characterization of N-cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the synthesis, purification, and characterization of N-cyclohexylthiolan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound via reductive amination?

A1: The most common challenges include incomplete reaction, formation of side products, and difficulty in removing the catalyst. Incomplete conversion of the starting materials (thiolan-3-one and cyclohexylamine) can occur due to catalyst deactivation or suboptimal reaction conditions. A potential side product is the tertiary amine formed from the reaction of the desired secondary amine with another molecule of thiolane-3-one.

Q2: I am observing significant peak tailing during the HPLC analysis of my compound. What is the likely cause and how can I resolve it?

A2: Peak tailing for this compound, a basic compound, is commonly caused by strong interactions between the amine functional group and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the protonated amine.[3]

  • Use a highly deactivated column: Columns with end-capping to block residual silanols are recommended.

  • Add a competing base: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine, into the mobile phase can help to mask the active sites on the stationary phase.[4][5]

Q3: My NMR spectrum shows unexpected peaks. What are the potential impurities?

A3: Unexpected peaks in the NMR spectrum could correspond to several impurities:

  • Unreacted starting materials: Thiolan-3-one and cyclohexylamine.

  • Solvent residues from purification.

  • Side products from the synthesis, such as the tertiary amine.

  • Degradation products: Secondary amines can react with atmospheric carbon dioxide to form carbonate salts.[6] They can also undergo air oxidation.

Q4: The mass spectrum of my purified compound shows a weak or absent molecular ion peak. Why is this happening?

A4: While aliphatic amines can sometimes exhibit weak or absent molecular ion peaks in mass spectrometry, it is also possible that the compound is fragmenting readily under the ionization conditions.[7][8] The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, this would lead to characteristic fragment ions.

Q5: How should I store purified this compound to prevent degradation?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and oxygen.[6] It is also advisable to store it in a cool, dark place to minimize potential degradation.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction during reductive amination.Optimize reaction conditions (temperature, pressure, reaction time). Ensure the catalyst is active and used in the correct amount.
Formation of side products.Use a milder reducing agent that selectively reduces the imine intermediate. Control the stoichiometry of the reactants carefully.
Loss of product during workup.Use an appropriate extraction solvent and pH for the aqueous washes to ensure the amine remains in the organic phase.
Difficulty in Removing Starting Materials Similar polarities of the product and starting materials.Consider vacuum distillation if the boiling points are sufficiently different. For chromatographic purification, use an amine-functionalized silica gel or add a small amount of a basic modifier to the eluent to improve separation.[5]
Product appears as a salt or solid in the bottle Reaction with atmospheric CO2.[6]The amine can be regenerated by treating the salt with a mild base and extracting it into an organic solvent. Store the purified amine under an inert atmosphere.
Analytical Characterization
Problem Potential Cause (Analytical Technique) Troubleshooting Steps
Broad or Unresolved Peaks in ¹H NMR Presence of acidic protons (N-H).Perform a D₂O exchange experiment. The N-H peak will disappear or decrease in intensity.
Aggregation of the amine.Run the NMR at a higher temperature or in a different solvent to disrupt intermolecular interactions.
Unexpected Chemical Shifts in NMR Protonation or deprotonation of the amine.Ensure the NMR solvent is neutral and free of acidic or basic impurities.
Multiple Peaks for Cyclohexyl Protons Slow chair-chair interconversion of the cyclohexyl ring.Acquire the spectrum at a higher temperature to increase the rate of conformational exchange.
Complex Fragmentation Pattern in Mass Spec Multiple fragmentation pathways.Use a soft ionization technique (e.g., ESI or CI) to increase the abundance of the molecular ion. Perform tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.[9]
Non-reproducible Retention Times in HPLC Changes in mobile phase pH.Prepare fresh mobile phase for each analysis and ensure it is adequately buffered.
Column degradation.Use a guard column to protect the analytical column. Flush the column with an appropriate solvent after each use.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous solution of a mild acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous phase.

  • Wash the organic layer with water to remove any remaining acid.

  • Combine the aqueous layers and basify with a suitable base (e.g., 1 M NaOH) until the pH is >10.

  • Extract the aqueous layer with the organic solvent. The deprotonated amine will move back into the organic phase.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: HPLC Analysis with Reduced Peak Tailing
  • Column: Use a C18 column with high-purity silica and end-capping.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or by mass spectrometry.

  • Injection Volume: 5-10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reductive Amination (Thiolan-3-one + Cyclohexylamine) crude Crude Product start->crude extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography (Amine-functionalized silica) extraction->chromatography nmr NMR Spectroscopy (¹H, ¹³C, D₂O exchange) chromatography->nmr ms Mass Spectrometry (EI, ESI) chromatography->ms hplc HPLC Analysis (Purity Check) chromatography->hplc pure_product Pure this compound hplc->pure_product troubleshooting_logic cluster_hplc HPLC Issue cluster_nmr NMR Issue start Problem Observed peak_tailing Peak Tailing? start->peak_tailing unexpected_peaks Unexpected Peaks? start->unexpected_peaks yes_pt Yes peak_tailing->yes_pt no_pt No peak_tailing->no_pt cause_pt Interaction with Silanols yes_pt->cause_pt solution_pt Lower pH Use Deactivated Column Add Amine Modifier cause_pt->solution_pt yes_up Yes unexpected_peaks->yes_up no_up No unexpected_peaks->no_up cause_up Impurities or Degradation yes_up->cause_up solution_up Check Starting Materials Repurify Sample Store under Inert Gas cause_up->solution_up

References

Validation & Comparative

A Comparative Analysis of N-cyclohexylthiolan-3-amine and Structurally Related Compounds: A Preliminary Outlook

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the biological and pharmacological characterization of N-cyclohexylthiolan-3-amine. While this compound is documented as a chemical entity, there is currently no publicly accessible data detailing its efficacy, associated signaling pathways, or specific experimental protocols for its biological evaluation. This absence of information precludes a direct comparative analysis of its performance against other compounds.

To provide a foundational perspective for researchers and drug development professionals, this guide will instead focus on the known biological activities of structurally similar compounds, specifically those containing cyclohexylamine and thiolane moieties. This approach aims to offer a preliminary understanding of the potential therapeutic areas where this compound and its analogs could be investigated.

Insights from Structurally Similar Compounds

The core structure of this compound combines a cyclohexylamine group with a thiolane (tetrahydrothiophene) ring. Examination of compounds bearing these individual moieties provides some indication of their potential biological relevance.

Cyclohexylamine Derivatives

Derivatives of cyclohexylamine have been explored for a range of biological activities. For instance, some have been synthesized and investigated for their potential as μ-opioid receptor (MOR) antagonists.[1] This class of compounds is of interest in the development of treatments for opioid addiction and other related conditions.

Thiolane and Thiazole Derivatives

The thiolane ring is a sulfur-containing heterocycle. While data on simple aminothiolanes is sparse, related sulfur-containing heterocycles like thiazoles have been extensively studied. For example, N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors with potent antiproliferative activity, making them potential candidates for cancer therapy.[2] Additionally, benzothiazole derivatives have shown promise for their antimicrobial and antiproliferative effects.[3]

Future Directions and a Call for Research

The lack of data on this compound highlights a clear area for future research. The initial steps to characterizing this compound would involve a series of in vitro and in vivo studies to determine its biological targets and potential therapeutic effects.

Proposed Initial Experimental Workflow

A logical workflow for the initial investigation of this compound would involve a tiered approach, starting with broad screening and moving towards more specific assays.

cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies A Compound Acquisition (this compound) B High-Throughput Screening (e.g., Receptor Binding Assays, Cell Viability Assays) A->B C Identification of Primary Biological Target(s) B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E F In Vivo Model Testing (Based on In Vitro Results) E->F G Comparative Efficacy Analysis F->G

Caption: Proposed experimental workflow for the initial biological characterization of this compound.

This structured approach would enable the systematic collection of data necessary to understand the compound's pharmacological profile. Once a primary biological target is identified, a more focused comparison against relevant existing compounds can be undertaken.

References

In Vitro Biological Activity of N-cyclohexylthiolan-3-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-cyclohexylthiolan-3-amine is a novel chemical entity for which the biological activities have not yet been extensively characterized. However, its structural components, a thiolane (saturated thiophene) ring and a cyclohexylamine moiety, are present in numerous compounds with established pharmacological properties. Thiophene derivatives are recognized for a wide array of biological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] Similarly, various derivatives of cyclohexylamine have demonstrated significant antimicrobial and anticancer properties.[3][4][5]

Given the absence of direct experimental data for this compound, this guide provides a framework for its initial in vitro validation. We propose a series of comparative studies against well-characterized compounds to investigate its potential anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and data presentation formats provided herein are intended to serve as a comprehensive starting point for researchers.

Comparative Analysis of Anticancer Activity

Thiophene-containing molecules have been extensively investigated for their potential as anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines.[6][7][8] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9][10][11] Therefore, a primary validation step for this compound is to assess its cytotoxic effects on cancer cells.

Data Presentation: Cytotoxicity Profile

The following table presents a hypothetical comparison of the cytotoxic activity of this compound against a known thiophene-based anticancer agent, TP-5 , which has shown efficacy against HepG2 and SMMC-7721 cell lines.[7] The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundHepG2 (IC50 in µM)A549 (IC50 in µM)MCF-7 (IC50 in µM)
This compound25.532.845.2
Thiophene Derivative TP-5[7]15.228.938.7
Doxorubicin (Control)0.81.20.5
Experimental Protocol: MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and the reference compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known chemotherapy agent like Doxorubicin as a positive control.

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well plate incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prep_compounds Prepare Compound Dilutions incubate_24h_1->prep_compounds add_compounds Add Compounds to cells prep_compounds->add_compounds incubate_48h Incubate 24-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Caption: Workflow for MTT Cell Viability Assay.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits NFkB NF-kB Akt->NFkB Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis NFkB->Cell_Survival Thiolan_Amine This compound (Hypothesized) Thiolan_Amine->PI3K Inhibits? Thiolan_Amine->Akt Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Comparative Analysis of Antimicrobial Activity

The cyclohexylamine scaffold is a key component in several compounds exhibiting antimicrobial properties.[3][17][18] It is plausible that this compound could also possess activity against various bacterial and fungal strains. A standard method to evaluate this is by determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Profile

The following table provides a hypothetical comparison of the MIC values for this compound and a known antimicrobial cyclohexane derivative.[3]

OrganismThis compound (MIC in µg/mL)Cyclohexane Derivative[3] (MIC in µg/mL)Ciprofloxacin (Control) (MIC in µg/mL)
Staphylococcus aureus1681
Escherichia coli32160.5
Pseudomonas aeruginosa64322
Candida albicans3216N/A
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21][22][23]

  • Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and reference compounds in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Mandatory Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum serial_dilution Perform Serial Dilution of Compounds in Plate prep_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbes serial_dilution->inoculate_wells incubate_plate Incubate Plate (24-48h) inoculate_wells->incubate_plate read_turbidity Visually Inspect for Turbidity (Growth) incubate_plate->read_turbidity determine_mic Determine MIC read_turbidity->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Comparative Analysis of Anti-inflammatory Activity

Given the known anti-inflammatory properties of some thiophene derivatives, it is worthwhile to investigate if this compound can modulate inflammatory responses.[24][25][26][27][28] A common in vitro model for this is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Inhibition of TNF-α Release

The table below shows a hypothetical comparison of the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated RAW 264.7 macrophages.

CompoundInhibition of TNF-α Release (IC50 in µM)
This compound18.5
Dexamethasone (Control)0.1
Experimental Protocol: LPS-Induced TNF-α Release in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[29][30][31][32][33]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or a control anti-inflammatory drug (e.g., Dexamethasone) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (10-100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

Mandatory Visualizations

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells in Plate incubate_24h Incubate Overnight seed_cells->incubate_24h pretreat Pre-treat with Compound incubate_24h->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate 18-24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant run_elisa Measure TNF-α (ELISA) collect_supernatant->run_elisa

Caption: Workflow for the LPS-induced TNF-α release assay.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Gene_Expression Induces Thiolan_Amine This compound (Hypothesized) Thiolan_Amine->IKK Inhibits?

References

comparative analysis of different synthesis routes for N-cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. N-cyclohexylthiolan-3-amine represents a scaffold of interest, and identifying the most effective synthesis route is crucial for timely and cost-effective research and development. This guide provides a comparative analysis of two primary synthetic strategies for this compound: Reductive Amination and Nucleophilic Substitution .

Data Presentation

The following table summarizes the key quantitative and qualitative metrics for the two proposed synthesis routes. These values are estimated based on typical reaction conditions for similar transformations, as direct experimental data for the synthesis of this compound is not extensively reported in the literature.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials Dihydro-3(2H)-thiophenone, Cyclohexylamine3-Halotetrahydrothiophene, Cyclohexylamine
Key Reagents A reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Acetic AcidA base (e.g., K₂CO₃, Et₃N)
Typical Yield 70-90%60-80%
Reaction Time 12-24 hours24-48 hours
Reaction Temperature Room Temperature60-100 °C
Number of Steps 12 (including preparation of 3-halotetrahydrothiophene)
Purification Method Column ChromatographyColumn Chromatography
Scalability GoodModerate
Safety Considerations Use of borohydride reagents requires caution.Alkyl halides are lachrymatory and require careful handling.
Cost of Reagents ModerateModerate to High (depends on the cost of 3-halotetrahydrothiophene)

Experimental Protocols

Route 1: Reductive Amination of Dihydro-3(2H)-thiophenone

This one-pot procedure is a highly efficient method for the synthesis of this compound.

Materials:

  • Dihydro-3(2H)-thiophenone (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of dihydro-3(2H)-thiophenone in the chosen solvent, add cyclohexylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution of 3-Halotetrahydrothiophene

This route involves the preparation of a 3-halotetrahydrothiophene intermediate, followed by nucleophilic substitution with cyclohexylamine.

Step 2a: Synthesis of 3-Bromotetrahydrothiophene (Illustrative)

The synthesis of the halo-intermediate is a critical preceding step.

Materials:

  • 3-Hydroxytetrahydrothiophene (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Diethyl ether

Procedure:

  • Dissolve 3-hydroxytetrahydrothiophene in diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromotetrahydrothiophene. This intermediate is often used in the next step without further purification.

Step 2b: N-Alkylation of Cyclohexylamine

Materials:

  • 3-Bromotetrahydrothiophene (1.0 eq)

  • Cyclohexylamine (2.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 3-bromotetrahydrothiophene, cyclohexylamine, and potassium carbonate in the chosen solvent.

  • Heat the mixture to 60-100 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthesis_Routes_Comparison cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Nucleophilic Substitution start1 Dihydro-3(2H)-thiophenone + Cyclohexylamine process1 Imine Formation (Catalytic Acid) start1->process1 reduction Reduction process1->reduction reductant NaBH(OAc)₃ reductant->reduction product1 This compound reduction->product1 start2 3-Hydroxytetrahydrothiophene process2a Halogenation (e.g., PBr₃) start2->process2a intermediate2 3-Halotetrahydrothiophene process2a->intermediate2 process2b N-Alkylation with Cyclohexylamine (Base) intermediate2->process2b product2 This compound process2b->product2

N-cyclohexylthiolan-3-amine: A Comparative Analysis in Thiolane Derivative Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable scarcity of research specifically focused on N-cyclohexylthiolan-3-amine and its direct comparison with other thiolane derivatives. The existing body of research on sulfur-containing heterocyclic compounds is overwhelmingly dominated by studies on thiophene and its derivatives, which, while structurally related, possess fundamentally different chemical and biological properties from the saturated thiolane ring system.

Thiolane, also known as tetrahydrothiophene, is a saturated five-membered ring containing a sulfur atom. In contrast, thiophene is an aromatic heterocycle. This difference in saturation leads to significant variations in their three-dimensional structure, electronic properties, and, consequently, their interactions with biological targets. While the thiolane moiety is a recognized structural motif in some biologically active natural products, its synthetically modified derivatives, such as this compound, appear to be largely unexplored in publicly accessible scientific databases and research publications.

This guide, therefore, aims to provide a framework for the comparative analysis of N-substituted thiolane-3-amines, drawing parallels from the broader context of heterocyclic amine research and outlining the necessary experimental investigations required to establish a comprehensive performance profile for this compound.

Hypothetical Performance Comparison

In the absence of direct experimental data for this compound, we can postulate a comparative framework based on common parameters evaluated for other amine-containing scaffolds in drug discovery and development. A typical investigation would involve comparing a series of N-substituted thiolane-3-amine derivatives, including N-cyclohexyl, N-aryl, and other N-alkyl analogs.

Table 1: Postulated Comparative Activity Profile of N-Substituted Thiolan-3-amine Derivatives

Compound/DerivativeTarget Affinity (Ki, nM)1In vitro Potency (IC50, µM)2Cell Viability (CC50, µM)3Metabolic Stability (t1/2, min)4
This compound Data not availableData not availableData not availableData not available
N-phenylthiolan-3-amineData not availableData not availableData not availableData not available
N-benzylthiolan-3-amineData not availableData not availableData not availableData not available
N-methylthiolan-3-amineData not availableData not availableData not availableData not available

¹Represents the binding affinity to a specific biological target (e.g., enzyme, receptor). ²Indicates the concentration required to inhibit a specific biological function by 50%. ³Denotes the concentration that causes 50% cell death, a measure of cytotoxicity. ⁴Represents the half-life in a metabolic stability assay (e.g., liver microsomes).

Essential Experimental Protocols for Comparative Evaluation

To generate the data required for a meaningful comparison, a series of standardized experimental protocols would need to be implemented.

Target Binding Assays

Objective: To determine the binding affinity of this compound and other thiolane derivatives to a specific biological target.

Methodology (Example: Radioligand Binding Assay):

  • Preparation of Target: Isolation and purification of the target protein (e.g., receptor, enzyme) from a suitable source.

  • Radioligand: Selection of a radiolabeled ligand known to bind to the target.

  • Competition Assay: Incubation of the target protein with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compounds (thiolane derivatives).

  • Separation: Separation of bound from unbound radioligand (e.g., filtration).

  • Detection: Quantification of the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculation of the inhibition constant (Ki) by fitting the data to a competitive binding model.

In Vitro Potency Assays

Objective: To measure the functional effect of the thiolane derivatives on a biological process.

Methodology (Example: Enzyme Inhibition Assay):

  • Enzyme and Substrate: Preparation of the purified enzyme and a suitable substrate that produces a detectable signal upon enzymatic conversion.

  • Assay Reaction: Incubation of the enzyme with the substrate in the presence of varying concentrations of the test compounds.

  • Signal Detection: Measurement of the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determination of the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the compound concentration.

Cytotoxicity Assays

Objective: To assess the toxicity of the thiolane derivatives on cultured cells.

Methodology (Example: MTT Assay):

  • Cell Culture: Seeding of a specific cell line in a 96-well plate and allowing them to adhere overnight.

  • Compound Treatment: Incubation of the cells with a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to formazan, a purple precipitate.

  • Solubilization: Addition of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Quantification of the formazan concentration by measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculation of the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of this compound with other thiolane derivatives.

G cluster_0 Compound Library cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis and Comparison cluster_3 Lead Optimization A This compound D Primary Target-Based Assays (e.g., Binding, Enzyme Inhibition) A->D B Other N-alkyl thiolane-3-amines B->D C N-aryl thiolane-3-amines C->D E Secondary Functional Assays (e.g., Cell-based Signaling) D->E Active Compounds F Cytotoxicity Assays (e.g., MTT, LDH) D->F All Compounds G Determine Potency (IC50/EC50) and Affinity (Ki) E->G I Evaluate Therapeutic Index (CC50 / IC50) F->I H Assess Selectivity (Target vs. Off-target) G->H H->I J Structure-Activity Relationship (SAR) Studies I->J K ADME/Tox Profiling J->K G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Upstream Receptor TMK Thiolane-Modulated Kinase (TMK) Receptor->TMK DownstreamKinase Downstream Kinase TMK->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor This compound Inhibitor->TMK Inhibition

Comparative Guide to the Structure-Activity Relationship (SAR) of N-Cyclohexylthiolan-3-amine Analogs and Related Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dopamine receptor agonists, with a focus on structural motifs relevant to N-cyclohexylthiolan-3-amine analogs. Due to a lack of specific published SAR studies on this compound derivatives, this guide extrapolates potential SAR principles from closely related chemical scaffolds. The information presented is intended to guide the design and development of novel dopaminergic ligands.

Introduction to Dopamine Receptor Agonists

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are critical targets for therapeutic agents aimed at treating a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1][2] The development of potent and selective agonists for these receptors is a key objective in medicinal chemistry. The SAR of these compounds is often complex, with small structural modifications leading to significant changes in receptor affinity, selectivity, and functional activity.

A general pharmacophore for dopamine D2/D3 receptor agonists includes a basic amine, an aromatic or bioisosteric heterocyclic system, and a specific spatial arrangement of these features. The this compound scaffold represents a novel, under-explored chemotype for potential dopamine receptor modulation.

Comparative SAR of Structurally Related Dopamine Agonists

To infer the potential SAR of this compound analogs, we will examine published data on other N-substituted heterocyclic and alicyclic amines.

The Role of the N-Substituent

The nature of the substituent on the basic nitrogen atom is a critical determinant of activity at dopamine receptors. In many series of dopamine agonists, an N-propyl group is optimal for D2/D3 receptor affinity. However, larger and more lipophilic groups, such as cycloalkyl moieties, can also confer high affinity.

For instance, in a series of N-substituted 3-aryl- and 3-cyclohexylpiperidines, the N-n-propyl group was found to be important for high affinity at the D4 dopamine receptor.[3] Furthermore, replacing an aromatic ring with a cyclohexyl group in this series led to higher binding affinities, suggesting that a hydrophobic interaction with a lipophilic pocket on the receptor is crucial.[3] This finding is particularly relevant for this compound analogs, as it highlights the potential importance of the cyclohexyl group for receptor binding.

In another study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D1 binding sites but significantly enhanced effectiveness on D2 binding sites.[4] This underscores the role of the N-substituent in modulating selectivity between dopamine receptor subtypes.

The Role of the Heterocyclic Core

The nature of the heterocyclic or alicyclic ring system hosting the amine is also crucial. The thiolan (tetrahydrothiophene) ring in the target scaffold is a five-membered sulfur-containing heterocycle. Its size, conformation, and the presence of the sulfur atom will influence the orientation of the N-cyclohexyl group and the amine's interaction with the receptor.

In a series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol, replacing a piperidine ring with a more rigid tropane ring reversed the selectivity between D2 and D3 receptors.[5] This demonstrates that the conformational constraints of the ring system play a significant role in determining receptor selectivity. The flexibility of the thiolan ring in this compound will be a key factor in its interaction with the dopamine receptor binding pocket.

Quantitative Data from Related Compound Series

The following tables summarize SAR data from published studies on structurally related dopamine agonists. This data can serve as a benchmark for the potential activity of this compound analogs.

Table 1: Effect of N-Substitution on Dopamine D2 Receptor Affinity in a Phenethylamine Series [4]

CompoundN-SubstituentD2 Receptor Affinity (Ki, nM)
DA (Reference) -H(Reference Value)
Analog 1 -H~2x less than DA
Analog 2 -EthylSignificantly Enhanced
Analog 3 -n-PropylSignificantly Enhanced
Analog 4 -2-PhenylethylMost Potent in Series

Table 2: Comparison of Aryl vs. Cyclohexyl Substitution in a Piperidine Series for D4 Receptor Affinity [3]

Compound Type3-SubstituentD4 Receptor Affinity
Phenylpiperidines PhenylHigh
Cyclohexylpiperidines CyclohexylHigher than Phenyl Analogs

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assays.

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK 293 cells).

  • Radioligand: [3H]Spiperone or [3H]Apomorphine.

  • Non-specific binding control: Haloperidol or (+)Butaclamol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In each well of a 96-well microplate, add assay buffer, the cell membrane preparation, and the test compound at various concentrations.

  • Add the radioligand ([3H]Spiperone) at a concentration close to its Kd.

  • For the determination of non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM haloperidol) to a set of wells.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Locomotor Activity in Rodents

This protocol is a generalized procedure for evaluating the in vivo effects of dopamine agonists on spontaneous locomotor activity.

Objective: To assess the potential CNS effects of test compounds by measuring changes in locomotor activity in rodents (e.g., mice or rats).

Materials:

  • Test animals (e.g., male C57BL/6 mice).

  • Test compounds formulated in a suitable vehicle (e.g., saline, DMSO/saline).

  • Vehicle control.

  • Automated locomotor activity chambers equipped with infrared beams or video tracking software.

Procedure:

  • Acclimate the animals to the testing room for at least one hour before the experiment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • Immediately after dosing, place each animal individually into a locomotor activity chamber.

  • Record the locomotor activity (e.g., distance traveled, rearing frequency, stereotyped movements) for a set period (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity counts of the compound-treated groups to the vehicle-treated group.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed effects.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[6] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences neuronal excitability and gene expression.

D2_Signaling_Pathway agonist D2 Agonist D2R Dopamine D2 Receptor agonist->D2R Gi_alpha Gαi/o D2R->Gi_alpha Activates beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA downstream Downstream Cellular Effects PKA->downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

General Workflow for SAR Studies

The process of conducting SAR studies involves a cyclical process of designing, synthesizing, and testing new chemical entities to build a model of how chemical structure relates to biological activity.

SAR_Workflow lead_id Lead Compound Identification design Analog Design (Based on SAR Hypotheses) lead_id->design synthesis Chemical Synthesis of Analogs design->synthesis in_vitro In Vitro Screening (Binding & Functional Assays) synthesis->in_vitro data_analysis Data Analysis & SAR Elucidation in_vitro->data_analysis data_analysis->design Iterative Refinement in_vivo In Vivo Testing (Promising Candidates) data_analysis->in_vivo optimization Lead Optimization in_vivo->optimization

Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.

Conclusion and Future Directions

While direct SAR data for this compound analogs is not currently available in the public domain, analysis of structurally related dopamine agonists provides valuable insights. The N-cyclohexyl group is likely to engage in hydrophobic interactions within the dopamine receptor binding site, potentially contributing to high affinity. The thiolan ring will influence the conformational presentation of the molecule, which could impact both affinity and selectivity.

Future research should focus on the synthesis and biological evaluation of a library of this compound analogs. Key structural modifications to explore would include:

  • Stereochemistry: The stereoisomers of 3-aminothiolan should be separated and tested individually, as dopaminergic activity is often stereospecific.

  • Substitution on the Cyclohexyl Ring: The addition of substituents to the cyclohexyl ring could further probe the hydrophobic pocket and potentially introduce additional interactions.

  • Modifications of the Thiolan Ring: Introduction of substituents on the thiolan ring could be used to fine-tune the conformational properties of the scaffold.

By systematically exploring these structural variations, a comprehensive SAR for this novel class of compounds can be established, potentially leading to the discovery of new and improved dopamine receptor agonists.

References

In Vivo Therapeutic Potential of N-cyclohexylthiolan-3-amine: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo validation of N-cyclohexylthiolan-3-amine's therapeutic potential. To date, no specific studies detailing its efficacy, mechanism of action, or comparative performance against other therapeutic agents have been published. This guide, therefore, serves to highlight the absence of data and to provide a framework for the kind of in vivo studies that would be necessary to evaluate the therapeutic promise of this compound, drawing parallels from research on structurally related molecules.

While direct experimental data on this compound is not available, the broader classes of compounds to which it belongs—cyclohexylamines and sulfur-containing cyclic amines—have been the subject of pharmacological research. These related fields can offer insights into potential therapeutic avenues and the experimental methodologies that would be required for future in vivo validation.

Hypothetical Therapeutic Applications and Necessary In Vivo Models

Based on the general biological activities of related chemical structures, potential therapeutic areas for this compound could include neurology, oncology, and infectious diseases. To investigate these possibilities, a structured in vivo validation process would be essential.

Potential as a Neurological Agent

Arylcyclohexylamine derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in conditions like depression, anxiety, and neurodegenerative diseases.

Table 1: Hypothetical In Vivo Models for Neurological Indications

Therapeutic IndicationAnimal ModelKey Parameters to MeasurePotential Comparative Compounds
Depression Forced Swim Test, Tail Suspension Test in miceImmobility time, latency to immobilityKetamine, Fluoxetine
Anxiety Elevated Plus Maze, Open Field Test in ratsTime spent in open arms, locomotor activityDiazepam, Buspirone
Neuroprotection Stroke models (e.g., MCAO), Parkinson's disease models (e.g., MPTP-induced)Infarct volume, neurological deficit scores, dopamine levelsMemantine, L-DOPA
Potential as an Anticancer Agent

Sulfur-containing heterocyclic compounds have demonstrated a range of antitumor activities. In vivo studies are critical to determine efficacy and safety.

Table 2: Hypothetical In vivo Models for Oncological Indications

Cancer TypeAnimal ModelKey Parameters to MeasurePotential Comparative Compounds
Breast Cancer Xenograft models using human breast cancer cell lines (e.g., MCF-7) in immunodeficient miceTumor volume, tumor weight, metastasisDoxorubicin, Paclitaxel
Colon Cancer Orthotopic or subcutaneous models using colon cancer cell lines (e.g., HT-29)Tumor growth inhibition, survival rate5-Fluorouracil, Oxaliplatin

Experimental Protocols: A Template for Future In Vivo Studies

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are generalized workflows for preclinical in vivo studies.

General Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-study Phase cluster_1 In Vivo Study Phase cluster_2 Post-study Analysis A Compound Synthesis & Characterization B Formulation Development A->B C Pilot Pharmacokinetic & Toxicity Studies B->C D Animal Model Acclimatization C->D E Baseline Measurements D->E F Randomization & Grouping E->F G Dosing Regimen (Test Compound, Vehicle, Positive Control) F->G H Monitoring (Health, Behavior, Tumor Growth) G->H I Endpoint Data Collection (e.g., tissue harvesting, imaging) H->I J Biochemical Assays (e.g., ELISA, Western Blot) I->J K Histopathological Analysis I->K L Statistical Analysis J->L K->L M Conclusion & Reporting L->M

Caption: Generalized workflow for in vivo efficacy studies.

Signaling Pathway Investigation

Should this compound show efficacy, elucidating its mechanism of action would be the next critical step. This often involves investigating its effect on specific signaling pathways.

G cluster_0 Hypothetical Signaling Cascade A This compound B Target Receptor (e.g., GPCR, Ion Channel) A->B Binds C Second Messenger (e.g., cAMP, Ca2+) B->C Activates D Kinase Cascade (e.g., MAPK, PI3K/Akt) C->D Modulates E Transcription Factor Activation D->E Phosphorylates F Cellular Response (e.g., Apoptosis, Proliferation) E->F Regulates

Benchmarking N-cyclohexylthiolan-3-amine Against Established Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of neuropharmacology, the quest for novel compounds with therapeutic potential is ever-ongoing. This guide provides a comparative analysis of N-cyclohexylthiolan-3-amine, a compound of interest, against established industry standards in the class of monoamine oxidase (MAO) inhibitors. Due to the limited publicly available data on this compound, this comparison is based on a hypothetical performance profile, designed to illustrate its potential standing against well-characterized alternatives. The following data and protocols are intended to serve as a framework for the evaluation of this and similar novel chemical entities.

Monoamine oxidase inhibitors are a class of drugs that inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] This inhibition leads to increased levels of these neurotransmitters in the brain, which can be beneficial in treating depression and other neurological disorders.[2][3][4]

Comparative Performance Analysis

The inhibitory potential of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is benchmarked against first and second-generation MAO inhibitors. The data presented in the following table is hypothetical for this compound and is intended for illustrative purposes.

CompoundTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
This compound Hypothetical 150 25 0.17
IsocarboxazidNon-selective2003501.75
PhenelzineNon-selective1802801.56
SelegilineMAO-B Selective5000100.002
MoclobemideMAO-A Selective250800032

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Standard MAO Inhibitors. Lower IC50 values indicate greater potency. The selectivity index is calculated as the ratio of MAO-B IC50 to MAO-A IC50.

Experimental Protocols

The determination of inhibitory constants (IC50) for MAO-A and MAO-B is crucial for characterizing the potency and selectivity of a novel compound. A standard and widely accepted method for this is the fluorescence-based monoamine oxidase inhibition assay.

Fluorescence-Based Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective substrate for both MAO-A and MAO-B)

  • Test compounds (this compound and standards) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to their optimal working concentrations in phosphate buffer.

  • Compound Dilution: A serial dilution of the test compounds is prepared in the phosphate buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted enzyme to each well of the microplate.

    • Add the serially diluted test compounds to their respective wells.

    • Incubate the enzyme and compound mixture at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of the substrate, kynuramine.

  • Fluorescence Measurement: The product of the enzymatic reaction, 4-hydroxyquinoline, is fluorescent. The fluorescence intensity is measured at timed intervals using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

  • Data Analysis: The rate of reaction is calculated from the change in fluorescence over time. The percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

To understand the role of MAO inhibitors, it is essential to visualize their place within the broader context of neurotransmitter regulation.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Norepinephrine->MAO Degradation Norepinephrine->Vesicle Storage Metabolites Inactive Metabolites MAO->Metabolites a Vesicle->a Neurotransmitter Release Receptor_D Dopamine Receptor a->Receptor_D Dopamine Receptor_N Norepinephrine Receptor a->Receptor_N Norepinephrine Signal Signal Transduction Receptor_D->Signal Receptor_N->Signal MAOI MAO Inhibitor (e.g., this compound) MAOI->MAO Inhibits

Caption: Monoamine Oxidase Inhibition Pathway.

The diagram above illustrates the mechanism of action of MAO inhibitors. By blocking the MAO enzyme, these compounds prevent the breakdown of neurotransmitters like dopamine and norepinephrine in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters available for release into the synaptic cleft, thereby enhancing signaling to the postsynaptic neuron.

Experimental Workflow for Compound Screening

The process of identifying and characterizing novel MAO inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.

Screening_Workflow Start Compound Library Primary_Screen Primary Screening (High-Throughput Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potency > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (MAO-A vs. MAO-B) Dose_Response->Selectivity_Assay Lead_Compound Lead Compound Selection Selectivity_Assay->Lead_Compound Further_Studies In Vivo & ADMET Studies Lead_Compound->Further_Studies

Caption: Drug Discovery Workflow for MAO Inhibitors.

This workflow outlines the key stages in the preclinical evaluation of potential MAO inhibitors. Starting from a library of compounds, a high-throughput primary screen identifies initial "hits." These are then subjected to more detailed dose-response studies to determine their potency (IC50). Subsequently, selectivity assays are performed to understand their preference for MAO-A or MAO-B. Promising lead compounds are then selected for more extensive in vivo and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

References

A Hypothetical Comparative Docking Study of N-cyclohexylthiolan-3-amine Against Selected Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data

A thorough search of scientific literature and databases has revealed no publicly available comparative docking studies for N-cyclohexylthiolan-3-amine. Therefore, the following guide is a hypothetical yet comprehensive template designed to illustrate how such a study would be conducted and its results presented. The target proteins have been selected based on the common biological activities of structurally related compounds containing cyclic amine and thiolane moieties.

This guide outlines a proposed in silico comparative molecular docking study of the novel compound this compound against three distinct and therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase; Histamine H1 Receptor (H1R), a G-protein coupled receptor; and Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The objective is to predict the binding affinity and mode of interaction of this compound with these proteins, providing a preliminary assessment of its potential pharmacological profile.

Data Presentation: Predicted Binding Affinities

The following table summarizes the hypothetical quantitative data from the docking simulations of this compound and known reference inhibitors against the selected target proteins.

Target ProteinPDB IDLigandDocking Score (kcal/mol)Predicted Ki (nM)Interacting Residues
EGFR 2GS2This compound-8.5150Leu718, Val726, Ala743, Lys745, Met793
2GS2Erlotinib (Reference)-10.215Leu718, Thr790, Met793, Gln791, Cys797
Histamine H1R 3RZEThis compound-7.9450Asp107, Tyr108, Lys191, Phe432
3RZEDoxepin (Reference)-9.830Asp107, Trp428, Phe432, Tyr431
COX-2 5IKTThis compound-9.180Val116, Arg120, Tyr355, Ser530, Arg513
5IKTCelecoxib (Reference)-11.55His90, Arg513, Phe518, Val523, Ser530

Experimental Protocols

A detailed methodology for the key experiments in this hypothetical study is provided below.

Preparation of Target Proteins

Three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB). The selected PDB IDs were 2GS2 for EGFR, 3RZE for Histamine H1 Receptor, and 5IKT for COX-2. The protein structures were prepared using AutoDockTools (ADT) v1.5.6. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structures were saved in the PDBQT file format.

Ligand Preparation

The three-dimensional structure of this compound was generated using MarvinSketch and optimized using the MMFF94 force field. Reference inhibitors (Erlotinib, Doxepin, and Celecoxib) were obtained from the PubChem database. All ligands were prepared for docking by assigning Gasteiger charges and defining rotatable bonds using ADT.

Molecular Docking and Binding Site Analysis

Molecular docking was performed using AutoDock Vina. A grid box was defined for each target protein to encompass the known active site of the co-crystallized ligand. The grid box dimensions were set to 40x40x40 Å with a spacing of 1.0 Å. The exhaustiveness of the search was set to 20. The docking protocol was validated by re-docking the co-crystallized ligands into their respective protein active sites and ensuring the root-mean-square deviation (RMSD) was below 2.0 Å.

Data Analysis and Visualization

The docking results were analyzed to identify the best binding poses based on the lowest docking scores. The interactions between the ligands and the protein residues were visualized and analyzed using PyMOL and LigPlot+.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathways of the target proteins and the experimental workflow of the comparative docking study.

signaling_pathways cluster_egfr EGFR Signaling cluster_h1r Histamine H1 Receptor Signaling cluster_cox2 COX-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Histamine Histamine H1R H1R Histamine->H1R Gq_PLC Gq/PLC Pathway H1R->Gq_PLC IP3_DAG IP3/DAG Gq_PLC->IP3_DAG Allergic_Response Allergic Response IP3_DAG->Allergic_Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified signaling pathways of the target proteins.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB Select Target Proteins (from PDB) Protein_Prep Prepare Protein Receptors PDB->Protein_Prep Ligand_Prep Prepare Ligand (this compound) Docking_Simulation Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Generation Grid_Generation->Docking_Simulation Result_Analysis Analyze Docking Results (Binding Energy & Pose) Docking_Simulation->Result_Analysis Interaction_Visualization Visualize Interactions (PyMOL, LigPlot+) Result_Analysis->Interaction_Visualization Comparative_Analysis Comparative Analysis Result_Analysis->Comparative_Analysis

Caption: Experimental workflow for the comparative docking study.

Literature Review: N-cyclohexylthiolan-3-amine and its Bioisosteric Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-cyclohexylthiolan-3-amine and its alternatives is currently challenging due to a notable scarcity of published research on this specific compound. Extensive searches of scientific databases did not yield significant data regarding its synthesis, biological applications, or performance in experimental settings.

This guide, therefore, serves as a template to illustrate how such a comparative analysis could be structured, should relevant data become available. The following sections utilize hypothetical data to demonstrate the requested format, including data tables and visualizations, providing a framework for researchers and drug development professionals.

Hypothetical Performance Comparison

For the purpose of this guide, we will postulate a hypothetical application of this compound as a selective antagonist for a novel G-protein coupled receptor, "Receptor X," implicated in inflammatory diseases. We will compare it to two hypothetical alternative compounds: a commercially available, non-selective antagonist ("Compound A") and a structurally similar analog where the thiolane ring is replaced by a cyclopentane ("Compound B").

Table 1: Comparative Efficacy and Selectivity
CompoundTarget ReceptorIC50 (nM)Selectivity vs. Receptor YCytotoxicity (CC50, µM)
This compound Receptor X15200-fold> 100
Compound A Receptor X505-fold25
Compound B Receptor X75150-fold> 100

This table presents a hypothetical comparison of the inhibitory concentration (IC50), selectivity, and cytotoxicity of this compound against two other compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below is a hypothetical experimental protocol for determining the in-vitro efficacy of the compounds listed above.

Protocol 1: In-vitro Receptor Binding Assay

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing "Receptor X" are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay: Membrane preparations are incubated with a radiolabeled ligand specific to "Receptor X" in the presence of varying concentrations of the test compounds (this compound, Compound A, Compound B).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for "Receptor X" and the workflow for the binding assay described.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand ReceptorX Receptor X Ligand->ReceptorX Binds G_Protein G-Protein ReceptorX->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response (e.g., Inflammation) Kinase_Cascade->Cellular_Response Leads to

Hypothetical signaling pathway of "Receptor X".

G start Start cell_culture Culture HEK293 cells expressing Receptor X start->cell_culture membrane_prep Prepare cell membrane fractions cell_culture->membrane_prep incubation Incubate membranes with radioligand and test compounds membrane_prep->incubation filtration Filter and wash to separate bound and free ligand incubation->filtration scintillation Quantify bound radioligand via scintillation counting filtration->scintillation data_analysis Analyze data to determine IC50 values scintillation->data_analysis end End data_analysis->end

Workflow for the in-vitro receptor binding assay.

Safety Operating Guide

Proper Disposal of N-cyclohexylthiolan-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Safety Precautions

Given the presence of the amine functional group, N-cyclohexylthiolan-3-amine is likely to be corrosive and harmful if it comes into contact with the skin or is inhaled.[1] Amines can cause severe skin burns and eye damage.[1] It is also prudent to assume the compound is harmful if swallowed. The thiolane component suggests potential for unpleasant odors and environmental toxicity. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.[1]

  • Respiratory Protection: Use in a chemical fume hood to avoid inhalation of vapors.[2][3]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Disposal Procedures

The disposal of this compound must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.[2][3]

    • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., corrosive, toxic).

  • Arrange for Pickup:

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will have established procedures with a certified waste disposal vendor.

Quantitative Hazard Data Summary

The following table summarizes key hazard information for related amine compounds, which can serve as a conservative proxy for assessing the risks associated with this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement ExamplesSource
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Acute Dermal ToxicityH312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Acute Inhalation ToxicityH332: Harmful if inhaledP260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
Acute Oral ToxicityH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Aquatic Hazard (Acute)H402: Harmful to aquatic lifeP273: Avoid release to the environment.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

References

Personal protective equipment for handling N-cyclohexylthiolan-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-cyclohexylthiolan-3-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[5]Protects against splashes of the corrosive liquid which can cause severe eye damage.[1][2]
Hand Protection Double-gloving with nitrile or neoprene gloves.[5][6]Provides a barrier against skin contact. Amines and thiols can be absorbed through the skin and cause irritation or toxicity.[2]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator may be required if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors.[6][7]Protects against the inhalation of potentially harmful vapors.
Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood.[8]

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be in close proximity to the work area.[8]

2.2. Procedural Guidance for Handling

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated work area.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Handling:

    • Use only compatible materials for handling and storage (e.g., glass, stainless steel). Avoid strong oxidizing agents and strong acids.[2]

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3][4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[1]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated hazardous waste container that is clearly labeled.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-up spill Exposure or Spill Occurs action_evacuate Evacuate Area spill->action_evacuate action_flush Flush Affected Area spill->action_flush action_remove Remove Contaminated Clothing spill->action_remove followup_report Report Incident action_evacuate->followup_report followup_cleanup Professional Spill Cleanup action_evacuate->followup_cleanup followup_medical Seek Medical Attention action_flush->followup_medical action_remove->followup_medical

Caption: Logical flow for emergency response to an exposure or spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.